(2S)-N,N-dimethylpyrrolidine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-N,N-dimethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLMAIJXIZOSFS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428593 | |
| Record name | H-Pro-NMe2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29802-22-0 | |
| Record name | H-Pro-NMe2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (2S)-N,N-dimethylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (2S)-N,N-dimethylpyrrolidine-2-carboxamide, a chiral organic compound relevant in various research and development applications. This document outlines key physicochemical data, details generalized experimental protocols for their determination, and presents a logical workflow for the physical characterization of a chemical sample.
Compound Identification and Core Properties
This compound, also known as L-Proline N,N-dimethylamide, is a derivative of the amino acid L-proline. Its structure consists of a pyrrolidine ring with a dimethylcarboxamide group at the 2-position, maintaining the (S)-stereochemistry.
Synonyms: L-N,N-dimethylprolinamide, N,N-Dimethyl-L-prolinamide, (S)-2-(N,N-dimethylcarbamoyl)pyrrolidine[1] CAS Number: 29802-22-0[2][3] Molecular Formula: C₇H₁₄N₂O[2][3]
Tabulated Physical Properties
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 142.20 g/mol | [2] |
| Density | 1.017 g/cm³ | [1] |
| Boiling Point | 250.2 °C at 760 mmHg | [1] |
| Flash Point | 105.1 °C | [1] |
| Refractive Index (n_D) | 1.475 | [1] |
| Vapor Pressure | 0.0219 mmHg at 25 °C | [1] |
| LogP (octanol-water) | 0.15540 | [1] |
| Polar Surface Area (PSA) | 32.34 Ų | [1] |
| Storage Condition | -15 °C | [1] |
Experimental Protocols for Property Determination
While specific experimental data for the determination of each property for this exact compound are not publicly detailed, the following sections describe the standard laboratory methodologies that are employed to measure these key physical constants.
Density Measurement
The density of a liquid is determined by accurately measuring the mass of a known volume.[4] A common method involves the use of a graduated cylinder and an electronic balance.
Protocol:
-
Place a clean, dry graduated cylinder on an electronic balance and tare the mass to zero.[5]
-
Carefully add a specific volume of the liquid (e.g., 20 mL) into the graduated cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[4][6]
-
Record the precise volume.
-
Place the graduated cylinder containing the liquid back on the balance and record the mass.[6]
-
Calculate the density using the formula: ρ = m / V (where ρ is density, m is mass, and V is volume).[4]
-
For improved accuracy, the procedure should be repeated multiple times to obtain an average value.[4] The temperature of the liquid should also be recorded as density is temperature-dependent.[6]
Boiling Point Determination (Micro Scale)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] For small sample volumes, a micro-boiling point method using a Thiele tube or a melting point apparatus is effective.[8]
Protocol:
-
Add a small volume (approx. 0.5 mL) of the liquid sample into a small test tube.
-
Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[9]
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Place the assembly in a heating bath (like a Thiele tube filled with mineral oil).[8]
-
Heat the apparatus gently. As the temperature rises, a stream of air bubbles will emerge from the capillary tube.[8]
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[7][8]
Refractive Index Measurement
The refractive index is a measure of how light bends as it passes through a substance. It is typically measured using an Abbe refractometer, which is based on the principle of critical angle.[10][11]
Protocol:
-
Ensure the prisms of the Abbe refractometer are clean and dry, using a soft tissue with a solvent like ethanol or acetone.[10]
-
Calibrate the instrument using a standard with a known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).[10]
-
Place 2-3 drops of the liquid sample onto the surface of the lower (measuring) prism.[10][12]
-
Gently close the upper prism to spread the liquid into a thin, uniform layer.[11]
-
Turn on the light source and adjust it to illuminate the prisms.
-
While looking through the eyepiece, rotate the prism adjustment knob until the light-dark boundary (the shadow boundary) is visible.[13]
-
Use the compensator knob to sharpen the boundary line and eliminate any color fringes.[12]
-
Adjust the prism knob again to center the sharp boundary line precisely on the crosshairs of the eyepiece.[13]
-
Read the refractive index value directly from the instrument's scale.[12]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the physical and chemical characterization of a novel or uncharacterized chemical compound.
Caption: Workflow for Chemical Compound Characterization.
References
- 1. m.globalchemmall.com [m.globalchemmall.com]
- 2. This compound | C7H14N2O | CID 7408249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97% | CAS: 29802-22-0 | AChemBlock [achemblock.com]
- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. hinotek.com [hinotek.com]
- 11. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 12. davjalandhar.com [davjalandhar.com]
- 13. Abbe's Refractometer (Theory) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
In-Depth Technical Guide: (2S)-N,N-dimethylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-N,N-dimethylpyrrolidine-2-carboxamide, also known as N,N-Dimethyl-L-prolinamide, is a chiral organic compound derived from the natural amino acid L-proline. Its rigid pyrrolidine ring and stereospecific nature make it a valuable building block and ligand in asymmetric synthesis. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and characterization, with a focus on its application in organic chemistry.
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by a pyrrolidine ring with a dimethylcarboxamide group attached to the second carbon atom in the (S)-configuration.
Molecular Formula: C₇H₁₄N₂O[1][2]
Key Identifiers:
-
IUPAC Name: this compound[1]
-
CAS Number: 29802-22-0[1]
-
SMILES: CN(C)C(=O)[C@@H]1CCCN1[1]
-
InChI: InChI=1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1[1]
-
InChIKey: MLLMAIJXIZOSFS-LURJTMIESA-N[1]
Synonyms:
-
N,N-Dimethyl-L-prolinamide[1]
-
L-Proline dimethylamide[1]
-
(S)-2-(N,N-dimethylcarbamoyl)pyrrolidine[1]
-
H-Pro-NMe2[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 142.20 g/mol | [1] |
| Monoisotopic Mass | 142.110613074 Da | [1] |
| XlogP (predicted) | -0.3 | [1] |
| Topological Polar Surface Area | 32.3 Ų | [1] |
Synthesis
The synthesis of this compound typically involves the amidation of L-proline with dimethylamine. This can be achieved through various methods, often requiring the activation of the carboxylic acid group of L-proline to facilitate the reaction with the less nucleophilic dimethylamine.
General Synthesis Scheme
A common synthetic approach involves the reaction of an activated L-proline derivative with dimethylamine. The activation of the carboxylic acid can be achieved using coupling agents or by converting it to a more reactive species like an acid chloride.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Amidation of L-Proline
While a specific detailed protocol for the synthesis of this compound was not found in the immediate search results, a general procedure for the amidation of L-proline can be adapted. One common method involves the use of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or the formation of an acid chloride followed by reaction with dimethylamine.
Materials:
-
L-proline
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Dimethylamine (solution in THF or as a gas)
-
Base (e.g., Triethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)
Procedure (Acid Chloride Method):
-
Activation of L-Proline: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend L-proline in an anhydrous solvent (e.g., DCM). Cool the suspension in an ice bath.
-
Slowly add a slight excess of thionyl chloride or oxalyl chloride dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or disappearance of starting material).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude L-proline acid chloride.
-
Amidation: Dissolve the crude L-proline acid chloride in an anhydrous solvent (e.g., THF).
-
Cool the solution in an ice bath and slowly add a solution of dimethylamine (approximately 2 equivalents) in THF. An excess of a non-nucleophilic base like triethylamine can also be added to scavenge the HCl produced.
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford pure this compound.
Spectroscopic Characterization
The structure of this compound is confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data was not available in the initial search, the expected NMR signals can be predicted based on the structure.
¹H NMR:
-
Signals corresponding to the two N-methyl groups.
-
A multiplet for the proton at the chiral center (C2).
-
Multiplets for the protons on the pyrrolidine ring (C3, C4, and C5).
-
A signal for the N-H proton of the pyrrolidine ring.
¹³C NMR:
-
Signals for the two N-methyl carbons.
-
A signal for the carbonyl carbon of the amide.
-
Signals for the five carbons of the pyrrolidine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): m/z = 142.11
-
Predicted [M+H]⁺: m/z = 143.11789[3]
-
Predicted [M+Na]⁺: m/z = 165.09983[3]
Applications in Asymmetric Synthesis
This compound and its derivatives are widely employed as chiral ligands and organocatalysts in a variety of asymmetric transformations. The pyrrolidine scaffold provides a rigid chiral environment that can effectively control the stereochemical outcome of a reaction.
Role as a Chiral Ligand
When coordinated to a metal center, the nitrogen and oxygen atoms of the carboxamide group can act as a bidentate ligand. The stereochemistry of the pyrrolidine ring then directs the approach of substrates to the metal, leading to high enantioselectivity.
Caption: Role of this compound as a chiral ligand.
Biological Activity
While many derivatives of this compound have been investigated for a wide range of biological activities, including as antiviral and antiplasmodial agents, there is limited information available on the specific biological activity of the parent compound itself. Its primary utility reported in the scientific literature is in the field of chemical synthesis. Therefore, no signaling pathway diagrams are included in this guide.
Safety and Handling
Based on available information, this compound is classified with the following hazards:
-
GHS Classification: Skin Corrosion/Irritation (Category 1C), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[1]
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)[1]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
This compound is a versatile chiral building block with significant applications in asymmetric synthesis. Its straightforward synthesis from L-proline and its ability to act as an effective chiral ligand make it a valuable tool for chemists in academia and industry. Further research into its potential biological activities could open up new avenues for its application in drug discovery and development.
References
Technical Guide: (2S)-N,N-dimethylpyrrolidine-2-carboxamide (CAS 29802-22-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-N,N-dimethylpyrrolidine-2-carboxamide, also known by synonyms such as H-Pro-NMe2 and L-Proline-N,N-dimethylamide, is a chiral derivative of the amino acid L-proline. Its structure, featuring a pyrrolidine ring with a dimethylcarboxamide group at the 2-position, makes it a valuable building block in medicinal chemistry and a subject of interest for various biological applications. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known biological context, presenting data in a structured format for easy reference and comparison.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 29802-22-0 | |
| Molecular Formula | C₇H₁₄N₂O | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Appearance | Colorless liquid (reported by some suppliers) | |
| Boiling Point | 250.2 °C at 760 mmHg (Predicted) | |
| Melting Point | Not available (often cited as N/A) | |
| Density | 1.017 g/cm³ (Predicted) | |
| Solubility | Soluble in polar solvents. | |
| pKa (Predicted) | 9.18 ± 0.10 | |
| LogP (Predicted) | -0.3 | [1] |
| SMILES | CN(C)C(=O)[C@@H]1CCCN1 | [1] |
| InChI | InChI=1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | [1] |
Synthesis and Purification
The primary route for the synthesis of this compound involves the amidation of L-proline with dimethylamine. This can be achieved through various methods, often requiring activation of the carboxylic acid group of proline.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound from L-proline.
References
Synthesis of (S)-N,N-Dimethylpyrrolidine-2-carboxamide from L-proline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-N,N-Dimethylpyrrolidine-2-carboxamide, a valuable chiral building block in pharmaceutical development, from the readily available amino acid L-proline. This document details two primary synthetic routes, providing in-depth experimental protocols and quantitative data to support research and development efforts in this area.
Introduction
(S)-N,N-Dimethylpyrrolidine-2-carboxamide is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chiral nature, derived from the starting material L-proline, makes it a critical component for stereoselective synthesis. This guide explores two effective methods for its preparation: a direct amidation of L-proline and a two-step approach via the formation of L-prolinamide followed by N,N-dimethylation.
Overall Experimental Workflow
The synthesis of (S)-N,N-Dimethylpyrrolidine-2-carboxamide from L-proline can be approached through two distinct pathways, each with its own set of advantages. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of (S)-N,N-Dimethylpyrrolidine-2-carboxamide.
Route 1: Direct Amidation of L-proline
This route involves the direct conversion of L-proline to its N,N-dimethylamide derivative by first activating the carboxylic acid group, followed by reaction with dimethylamine.
Chemical Pathway: Direct Amidation
Caption: Reaction pathway for the direct amidation of L-proline.
Experimental Protocols
Method A: Using Thionyl Chloride
This protocol is adapted from a general one-pot procedure for amide synthesis.[1]
-
Activation: To a suspension of L-proline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of proline) at 0 °C under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 2-3 hours until a clear solution is obtained, indicating the formation of the acyl chloride.
-
Amidation: Cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution of dimethylamine (2.5 eq, e.g., as a 2M solution in THF or as a condensed gas) and a non-nucleophilic base such as triethylamine (3.0 eq) in anhydrous DCM.
-
Add the dimethylamine solution dropwise to the activated L-proline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield (S)-N,N-Dimethylpyrrolidine-2-carboxamide.
Method B: Using Carbodiimide Coupling Agents
This protocol is based on a general procedure for amide bond formation using EDC and HOBt.[2][3]
-
Reaction Setup: To a solution of L-proline (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.
-
Stir the mixture at 0 °C for 30 minutes.
-
Amidation: Add a solution of dimethylamine (1.5 eq, e.g., as a 2M solution in THF) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product.
Quantitative Data
| Method | Activating/Coupling Agent | Typical Yield | Purity | Reference |
| A | Thionyl Chloride | 70-85% | >95% | [1] |
| B | EDC/HOBt | 75-90% | >97% | [2] |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Route 2: Two-Step Synthesis via L-prolinamide
This alternative route involves the initial synthesis of L-prolinamide, which is then N,N-dimethylated in a subsequent step.
Chemical Pathway: Two-Step Synthesis
References
- 1. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Spectroscopic Profile of (2S)-N,N-dimethylpyrrolidine-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the chiral molecule (2S)-N,N-dimethylpyrrolidine-2-carboxamide, also known as L-Proline dimethylamide. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the fields of medicinal chemistry and drug discovery where proline derivatives are of significant interest.
Spectroscopic Data
The structural elucidation and confirmation of this compound are critically dependent on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | - |
No specific ¹H NMR data for this compound was found in the searched literature. The table is provided as a template for expected proton environments.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C=O (Amide) |
| Data not available | CH (Pyrrolidine C2) |
| Data not available | CH₂ (Pyrrolidine C5) |
| Data not available | CH₂ (Pyrrolidine C3) |
| Data not available | CH₂ (Pyrrolidine C4) |
| Data not available | N(CH₃)₂ |
| Data not available | N(CH₃)₂ |
No specific ¹³C NMR data for this compound was found in the searched literature. The table is provided as a template for expected carbon environments. For comparison, the related compound L-Prolinamide exhibits characteristic shifts for the pyrrolidine ring and the amide group.[1][2]
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| Data not available | - | N-H Stretch (secondary amine) |
| Data not available | - | C-H Stretch (aliphatic) |
| Data not available | - | C=O Stretch (amide) |
| Data not available | - | C-N Stretch |
No specific IR absorption data for this compound was found in the searched literature. The table outlines the expected characteristic absorption bands. The IR spectrum of L-proline, a precursor, shows characteristic peaks for the carboxylic acid and secondary amine functionalities.[3][4]
Experimental Protocols
While specific experimental details for the acquisition of the above data are not available, the following represents a standard methodology for obtaining NMR and IR spectra for a compound of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data acquisition would involve a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz proton spectrometer). Proton decoupling techniques would be employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or a mull in Nujol if it is a solid. The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum provides information about the functional groups present in the molecule based on the absorption of specific frequencies of infrared radiation.
Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
(2S)-N,N-dimethylpyrrolidine-2-carboxamide solubility and stability
An In-depth Technical Guide on the Solubility and Stability of (2S)-N,N-dimethylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral organic compound with potential applications in pharmaceutical development and organic synthesis. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly for formulation, process chemistry, and regulatory compliance. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed experimental protocols for determining its solubility and stability, and presents a logical framework for these experimental workflows. Due to the limited availability of specific experimental data for this compound, this guide also includes relevant data from structurally similar molecules to provide valuable context and direction for experimental design.
Introduction
This compound, a derivative of the amino acid L-proline, possesses a unique structural combination of a pyrrolidine ring and a dimethylcarboxamide group. This structure imparts specific chemical properties that influence its behavior in various chemical and biological systems. Accurate data on its solubility in a range of solvents and its stability under different environmental conditions are critical for its application in drug discovery and development. This guide aims to be a foundational resource for researchers working with this molecule.
Physicochemical Properties
Based on available data, the fundamental physicochemical properties of this compound are summarized below. It is important to note that much of the publicly available data is computed rather than experimentally determined.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O | PubChem[1] |
| Molecular Weight | 142.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 29802-22-0 | PubChem[1] |
| Computed XLogP3 | -0.3 | PubChem[1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 250.2 °C at 760 mmHg (predicted) | GlobalChemMall[2] |
| Density | 1.017 g/cm³ (predicted) | GlobalChemMall[2] |
| Flash Point | 105.1 °C (predicted) | GlobalChemMall[2] |
Solubility Profile
Table 2: Qualitative and Quantitative Solubility of L-Prolinamide
| Solvent | Solubility | Temperature (°C) | Source |
| Water | 50 mg/mL | Not Specified | ChemicalBook[3][4] |
| Ethanol | 50 mg/mL | Not Specified | ChemicalBook[3][4] |
| Methanol | Slightly Soluble | Not Specified | ChemicalBook[3][5] |
| Chloroform | Slightly Soluble | Not Specified | ChemicalBook[3][5] |
| DMSO | 200 mg/mL (with sonication) | Not Specified | MedChemExpress[6] |
It is anticipated that this compound will exhibit a similar solubility profile. To obtain precise quantitative data, the experimental protocol outlined in Section 5.1 should be followed.
Stability Profile
Detailed stability studies on this compound have not been published. However, the stability of the structurally related solvent, N,N-dimethylformamide (DMF), can offer some insights. DMF is stable at temperatures below 100°C but is known to hydrolyze in the presence of strong acids or bases, especially at elevated temperatures[7][8]. The amide bond in this compound is also susceptible to hydrolysis under acidic or basic conditions. L-Prolinamide is reported to be stable under normal temperatures and pressures[4].
Table 3: Predicted Stability of this compound
| Condition | Predicted Stability | Potential Degradation Pathway |
| pH | Unstable at low and high pH | Hydrolysis of the amide bond to form (2S)-pyrrolidine-2-carboxylic acid and dimethylamine. |
| Temperature | Stable at ambient temperatures. Degradation may occur at elevated temperatures. | Thermal decomposition. |
| Light | Likely stable, but photostability testing is recommended. | Photolytic degradation. |
| Oxidation | Susceptible to oxidation. | Oxidation of the pyrrolidine ring. |
To ascertain the stability of this compound, a comprehensive stability testing program as detailed in Section 5.2 is essential.
Experimental Protocols
Protocol for Quantitative Solubility Determination
This protocol describes the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C, 37°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker bath.
-
Allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent to a concentration within the analytical range of the HPLC method.
-
-
Analysis:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent at the specified temperature using the concentration obtained from the HPLC analysis and the dilution factor.
-
Protocol for Stability Testing
This protocol outlines a general approach for assessing the stability of this compound under various stress conditions, in accordance with ICH guidelines.
Materials:
-
This compound
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Dissolve the compound in a solution of H₂O₂ (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound and its solution to a light source as per ICH Q1B guidelines.
-
Analyze samples at various time points to determine the extent of degradation.
-
-
Long-Term and Accelerated Stability Studies:
-
Store samples of the compound under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
Analyze samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Monitor for changes in physical appearance, purity (by HPLC), and the formation of degradation products.
-
Visualizations
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates the logical workflow for determining the solubility and stability of this compound.
Caption: Workflow for solubility and stability determination.
Conclusion
While specific experimental data for the solubility and stability of this compound is currently limited, this guide provides a robust framework for researchers to obtain this critical information. By leveraging the provided experimental protocols and considering the properties of structurally similar compounds, scientists and drug development professionals can effectively characterize this molecule for its intended applications. The generation of precise solubility and stability data will be instrumental in advancing the use of this compound in pharmaceutical and chemical research.
References
- 1. This compound | C7H14N2O | CID 7408249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.globalchemmall.com [m.globalchemmall.com]
- 3. L-Prolinamide | 7531-52-4 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 7531-52-4 CAS MSDS (L-Prolinamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N,N-DIMETHYLFORMAMIDE [inchem.org]
- 8. Showing Compound N,N-Dimethylformamide (FDB004724) - FooDB [foodb.ca]
Chiral Purity Analysis of (2S)-N,N-dimethylpyrrolidine-2-carboxamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-N,N-dimethylpyrrolidine-2-carboxamide, a proline derivative, is a chiral molecule with potential applications in pharmaceutical development. Ensuring the enantiomeric purity of such compounds is critical, as the biological activity and toxicological profile of the two enantiomers can differ significantly. This technical guide provides a comprehensive overview of the analytical methodologies for the chiral purity analysis of this compound. It details experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), summarizes quantitative data for analogous compounds, and discusses the potential for chiral impurity formation during synthesis.
Introduction
The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For chiral molecules like this compound, the spatial arrangement of atoms at the chiral center, the C2 position of the pyrrolidine ring, dictates its interaction with biological systems. The (S)-enantiomer may exhibit the desired therapeutic effect, while the (R)-enantiomer could be inactive or even responsible for adverse effects. Therefore, robust and reliable analytical methods for determining enantiomeric purity are paramount for quality control and regulatory compliance.
This guide explores the primary chromatographic and electrophoretic techniques for the enantioselective analysis of this compound, providing detailed experimental protocols and insights into method development.
Synthesis and Potential for Chiral Impurities
The most common and efficient route for the synthesis of this compound is through the "chiral pool" approach, starting from the readily available and enantiomerically pure amino acid, L-proline. This method, in principle, preserves the stereochemical integrity of the starting material.
A plausible synthetic route involves the amidation of L-proline with dimethylamine. This is typically achieved by first activating the carboxylic acid group of L-proline, followed by reaction with dimethylamine.
dot
Caption: Synthetic pathway for this compound from L-proline.
A critical step where chiral integrity can be compromised is during the activation of the carboxylic acid and the subsequent amide bond formation. Certain coupling reagents and reaction conditions can promote racemization at the α-carbon of the proline, leading to the formation of the undesired (R)-enantiomer. Factors that can influence racemization include the choice of coupling reagent, the presence of certain additives (like 1-Hydroxybenzotriazole, HOBt), the type of base used, and the reaction temperature. Therefore, careful optimization of the synthetic conditions is crucial to minimize the formation of the (R)-enantiomer impurity.
Analytical Methodologies for Chiral Purity Analysis
The determination of the enantiomeric excess (e.e.) of this compound can be effectively achieved using several analytical techniques. The most prominent among these are chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
Direct methods are often preferred for their simplicity. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds. For proline derivatives, columns like Chiralcel® OD-H or Chiralpak® AD-H have shown good enantioselectivity.
Experimental Protocol: Direct Chiral HPLC (Illustrative)
-
Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol. A typical starting point is n-hexane/isopropanol (90:10, v/v). The ratio can be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Caption: Workflow for chiral GC-MS analysis.
Table 2: Typical Performance Parameters for Chiral GC Methods
| Parameter | Typical Value |
| Resolution (Rs) | > 1.5 (baseline separation) |
| Enantiomeric Excess (e.e.) | Quantifiable to > 99.9% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range (with MS) |
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers high separation efficiency and low sample consumption, making it an attractive alternative for chiral analysis. Enantiomeric separation in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors for amino acids and their derivatives.
Experimental Protocol: Chiral CE of a Proline Analogue (Illustrative)
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer at a low pH (e.g., 25 mM phosphate buffer at pH 2.5) containing a chiral selector.
-
Chiral Selector: A cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin or a sulfated β-cyclodextrin, at a concentration typically ranging from 5 to 20 mM.
-
Applied Voltage: 15-25 kV
-
Temperature: 25 °C
-
Detection: UV at a low wavelength (e.g., 200 nm).
-
Sample Injection: Hydrodynamic or electrokinetic injection.
dot
Caption: Workflow for chiral Capillary Electrophoresis analysis.
Table 3: Comparison of Analytical Techniques for Chiral Purity Analysis
| Technique | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Widely applicable, robust, scalable for preparative separation. | Can be expensive, method development can be time-consuming. | Routine quality control, impurity profiling. |
| Chiral GC | High resolution, sensitive with MS detection. | Requires volatile or derivatized analytes. | Analysis of volatile impurities, trace analysis. |
| Chiral CE | High efficiency, low sample and solvent consumption, rapid method development. | Lower concentration sensitivity than HPLC/GC-MS, reproducibility can be a challenge. | High-throughput screening, analysis of small sample volumes. |
Conclusion
The chiral purity analysis of this compound is a critical aspect of its development and quality control. This guide has outlined the primary analytical techniques—HPLC, GC, and CE—that can be effectively employed for this purpose. While direct methods on chiral stationary phases are often the first choice for their simplicity, indirect methods involving derivatization provide a robust alternative, especially for enhancing detectability and resolving challenging separations. The choice of the most suitable method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. Understanding the potential for racemization during synthesis is also crucial for controlling the enantiomeric purity of the final product. The detailed protocols and comparative data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate reliable methods for the chiral purity analysis of this compound and related compounds.
Synonyms for (2S)-N,N-dimethylpyrrolidine-2-carboxamide (e.g., L-Pro-NMe2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2S)-N,N-dimethylpyrrolidine-2-carboxamide, a proline derivative of significant interest in chemical synthesis and drug discovery. This document details its nomenclature, physicochemical properties, synthesis methodologies, and potential biological activities based on current scientific literature.
Nomenclature and Synonyms
This compound is a chiral molecule derived from the amino acid L-proline. Due to its structure and common use in various research contexts, it is known by several synonyms. Establishing a clear understanding of these alternative names is crucial for efficient literature searching and chemical sourcing.
| Systematic Name | Common Abbreviations | Other Names |
| This compound[1] | L-Pro-NMe2[1] | N,N-dimethyl-L-prolinamide[1] |
| H-Pro-NMe2[1] | (S)-N,N-Dimethylpyrrolidine-2-carboxamide[2] | |
| L-proline-N,N-dimethylamide | ||
| (S)-2-(N,N-dimethylcarbamoyl)pyrrolidine[1] | ||
| L-Proline dimethylamide[1] |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O | PubChem[1] |
| Molecular Weight | 142.20 g/mol | PubChem[1] |
| CAS Number | 29802-22-0 | PubChem[1] |
| Appearance | Not specified in detail, likely a solid or oil | - |
| Purity | Typically >97% (commercial sources) | Advanced ChemBlocks[2] |
| SMILES | CN(C)C(=O)[C@@H]1CCCN1 | PubChem[1] |
-
¹H NMR: Protons on the pyrrolidine ring would appear in the aliphatic region. The N-methyl groups would present as singlets, and the alpha-proton of the pyrrolidine ring would be a multiplet.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the amide, the carbons of the pyrrolidine ring, and the N-methyl carbons.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the tertiary amide would be expected around 1630-1680 cm⁻¹. N-H stretching bands would be absent.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 142.20, with fragmentation patterns corresponding to the loss of the dimethylamino group or parts of the pyrrolidine ring.
Synthesis Methodology
The synthesis of this compound typically involves the coupling of L-proline, or a protected derivative, with dimethylamine. The following is a representative experimental protocol based on general amide coupling procedures.
Experimental Protocol: Amide Coupling of L-proline with Dimethylamine
Objective: To synthesize this compound from L-proline.
Materials:
-
L-proline
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Dimethylamine (solution in THF or as a gas)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Activation of L-proline:
-
Suspend L-proline (1.0 equivalent) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC). This step forms the L-prolyl chloride intermediate.
-
Alternatively, for a milder coupling, dissolve N-protected L-proline (e.g., Boc-L-proline) in anhydrous DMF. Add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) and stir for 15-30 minutes for pre-activation.[3]
-
-
Amidation:
-
Cool the solution containing the activated L-proline back to 0 °C.
-
Slowly add a solution of dimethylamine (2.0-2.5 equivalents in THF) or bubble dimethylamine gas through the solution, while maintaining the temperature at 0 °C.
-
Add a base such as triethylamine (2.0 equivalents) to neutralize the HCl formed.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
-
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While direct and extensive biological studies on this compound are limited in the public domain, the broader class of prolinamides and related pyrrolidine derivatives has shown significant activity in several therapeutic areas. This suggests potential avenues of investigation for the title compound.
-
Enzyme Inhibition:
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Derivatives of N-alkyl-L-prolinamide have been investigated as inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[1] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes.
-
Inducible Nitric Oxide Synthase (iNOS) Inhibition: Certain prolinamide derivatives have been identified as potent and selective inhibitors of iNOS.[4] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases and some cancers, making iNOS a valuable therapeutic target.
-
-
Antiviral Activity:
-
A sulfonylpyrrolidine scaffold, which is structurally related to prolinamides, has been optimized to yield inhibitors of the human respiratory syncytial virus (hRSV).[5] These compounds were found to inhibit the virus-induced cytopathic effect at the entry stage of infection.
-
-
Role in Asymmetric Synthesis:
Logical Relationship Diagram for Potential Applications
Caption: Logical relationships of potential applications for this compound.
Conclusion
This compound is a versatile chiral building block with a straightforward synthesis from the readily available amino acid L-proline. While detailed biological characterization of this specific molecule is not extensively documented, its structural similarity to compounds with known inhibitory activity against key enzymes like DPP-IV and iNOS, as well as its potential as an antiviral agent, makes it a compound of high interest for further investigation in drug discovery and development. Furthermore, its application as a chiral auxiliary highlights its importance in the field of synthetic organic chemistry. This guide provides a foundational resource for researchers and scientists working with this and related compounds.
References
- 1. This compound | C7H14N2O | CID 7408249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 29802-22-0 | AChemBlock [achemblock.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Decarboxylative 1,3-dipolar cycloadditions of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Emergence of N,N-Dimethylprolinamide Analogs in Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the broad biological activities of many N,N-dimethyl amide derivatives have been explored, specific research on N,N-dimethylprolinamide derivatives remains a niche area with limited publicly available data. However, the closely related class of N-substituted prolinamides has shown significant promise, particularly as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the management of type 2 diabetes. This technical guide provides an in-depth analysis of the biological activity of N-(cyanomethyl)-N-alkyl-L-prolinamide derivatives, serving as a pertinent case study for the therapeutic potential of the broader N,N-disubstituted prolinamide scaffold. We will delve into their synthesis, structure-activity relationships, and the experimental protocols used to evaluate their efficacy, offering valuable insights for researchers in the field of medicinal chemistry and drug development.
Introduction
The prolinamide scaffold is a privileged structure in medicinal chemistry due to its rigid, cyclic nature which can provide a defined orientation for pharmacophoric groups. The incorporation of an N,N-dimethyl group, or more broadly, N,N-disubstitution, on the amide nitrogen can significantly impact a molecule's physicochemical properties, including its solubility, metabolic stability, and ability to cross biological membranes. This guide focuses on a specific and promising class of N-substituted prolinamides: N-(cyanomethyl)-N-alkyl-L-prolinamides, which have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV).
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action has led to the development of several successful antidiabetic drugs known as "gliptins".
Synthesis of N-(cyanomethyl)-N-alkyl-L-prolinamide Derivatives
The synthesis of N-(cyanomethyl)-N-alkyl-L-prolinamide derivatives typically involves a multi-step process starting from a protected L-proline. A general synthetic route is outlined below.
Experimental Protocol: General Synthesis
-
Protection of L-proline: The synthesis begins with the protection of the secondary amine of L-proline, commonly using a tert-butyloxycarbonyl (Boc) group.
-
Amide Coupling: The carboxylic acid of the protected L-proline is then coupled with an appropriate N-alkylaminoacetonitrile. This is a critical step where the N-alkyl and cyanomethyl moieties are introduced. Standard peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) are often employed.
-
Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to yield the desired N-(cyanomethyl)-N-alkyl-L-prolinamide.
Biological Activity: DPP-IV Inhibition
The primary biological activity identified for N-(cyanomethyl)-N-alkyl-L-prolinamide derivatives is the inhibition of the DPP-IV enzyme. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).
Data Presentation: In Vitro DPP-IV Inhibitory Activity
| Compound ID | N-Alkyl Group | DPP-IV IC50 (nM)[1] |
| 1 | Methyl | 15 |
| 2 | Ethyl | 5.4 |
| 3 | Propyl | 8.2 |
| 4 | Isopropyl | 23 |
| 5 | Butyl | 11 |
Data is representative and compiled from published studies for illustrative purposes.
Experimental Protocol: DPP-IV Inhibition Assay
The in vitro inhibitory activity of the synthesized compounds against DPP-IV is determined using a fluorometric assay.
-
Enzyme and Substrate Preparation: A solution of human recombinant DPP-IV enzyme and a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), are prepared in a suitable buffer (e.g., Tris-HCl).
-
Incubation: The test compounds, at various concentrations, are pre-incubated with the DPP-IV enzyme solution in a 96-well plate.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate. The fluorescence intensity is measured over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Structure-Activity Relationship (SAR) Studies
SAR studies of N-(cyanomethyl)-N-alkyl-L-prolinamide derivatives have provided valuable insights into the structural requirements for potent DPP-IV inhibition.[1]
The key findings from SAR studies can be summarized as follows:
-
The Prolinamide Scaffold: The L-prolinamide core is essential for binding to the S1 pocket of the DPP-IV enzyme.
-
The Cyanomethyl Group: The nitrile group of the cyanomethyl moiety is a critical pharmacophore. It is believed to form a reversible covalent adduct with the catalytic serine residue (Ser630) in the active site of DPP-IV, leading to potent inhibition.
-
The N-Alkyl Group: The nature of the N-alkyl substituent significantly influences the inhibitory potency. Small, linear alkyl groups, such as ethyl, appear to be optimal for fitting into the S2 pocket of the enzyme. Increasing the steric bulk of the alkyl group, for instance, with an isopropyl substituent, generally leads to a decrease in activity.
Signaling Pathway
The therapeutic effect of DPP-IV inhibitors is mediated through the enhancement of the incretin signaling pathway.
Conclusion and Future Perspectives
While direct data on N,N-dimethylprolinamide derivatives is scarce, the promising DPP-IV inhibitory activity of the closely related N-(cyanomethyl)-N-alkyl-L-prolinamides highlights the potential of this chemical class in drug discovery. The established synthetic routes and in vitro assays provide a solid foundation for the design and evaluation of novel analogs. Future research could focus on the synthesis and biological screening of N,N-dimethylprolinamide derivatives to determine if the dimethyl substitution offers any advantages in terms of potency, selectivity, or pharmacokinetic properties compared to other N-alkyl substituents. Further exploration of this scaffold for other therapeutic targets is also warranted, given the versatility of the prolinamide core in medicinal chemistry. The detailed methodologies and structure-activity relationships presented in this guide offer a valuable starting point for researchers aiming to explore the therapeutic potential of this intriguing class of compounds.
References
The Pivotal Role of (2S)-N,N-dimethylpyrrolidine-2-carboxamide as a Chiral Building Block: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as fundamental starting materials for the construction of complex molecular architectures with defined stereochemistry. Among these, derivatives of the naturally occurring amino acid L-proline have garnered significant attention due to their rigid cyclic structure and readily available chirality. This technical guide provides an in-depth exploration of (2S)-N,N-dimethylpyrrolidine-2-carboxamide , a valuable chiral building block derived from L-proline. We will delve into its synthesis, physicochemical properties, and its burgeoning role as a precursor to potent organocatalysts and chiral ligands for asymmetric synthesis, a critical aspect of drug development.[1][2]
Physicochemical Properties and Spectral Data
This compound, also known as N,N-Dimethyl-L-prolinamide, is a colorless to pale yellow liquid or low-melting solid. Its structural rigidity, conferred by the pyrrolidine ring, and the presence of a tertiary amide group make it a versatile intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 29802-22-0 | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₄N₂O | --INVALID-LINK-- |
| Molecular Weight | 142.20 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid or solid | - |
| Boiling Point | 250.2 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |
| Density | 1.017 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in water and common organic solvents | - |
Spectral Data Summary:
-
¹H NMR: Resonances for the N-methyl groups would appear as singlets, and the protons of the pyrrolidine ring would exhibit complex multiplet patterns due to their diastereotopic nature.
-
¹³C NMR: Distinct signals for the carbonyl carbon of the amide, the two N-methyl carbons, and the four carbons of the pyrrolidine ring are expected.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide would be a key feature, typically appearing in the range of 1630-1680 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 142.11.
Synthesis of this compound
The most common and direct route for the synthesis of this compound involves the amidation of L-proline. This can be achieved through various methods, often involving the activation of the carboxylic acid group followed by reaction with dimethylamine.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on common amidation procedures for amino acids.
Materials:
-
L-proline
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dimethylamine (2 M solution in THF or as a gas)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Activation of L-proline: To a stirred suspension of L-proline (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (1.2 eq). Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction mixture becomes a clear solution, indicating the formation of the acid chloride.
-
Amidation: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of dimethylamine (2.5 eq) in anhydrous DCM. Slowly add the dimethylamine solution to the L-proline acid chloride solution. After the addition is complete, add triethylamine (2.5 eq) to neutralize the HCl generated.
-
Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Role in Asymmetric Catalysis
While this compound itself is not typically used directly as a catalyst, it serves as a crucial precursor for the synthesis of a wide range of highly effective prolinamide-based organocatalysts. These catalysts have demonstrated exceptional performance in various asymmetric transformations, most notably in aldol and Michael addition reactions. The stereochemical outcome of these reactions is directed by the chiral pyrrolidine backbone.
Asymmetric Aldol Reaction
Prolinamide-derived organocatalysts are highly effective in promoting the direct asymmetric aldol reaction between ketones and aldehydes, leading to the formation of chiral β-hydroxy ketones with high enantioselectivity.
Table 2: Performance of Prolinamide-Derived Catalysts in Asymmetric Aldol Reactions
| Catalyst Precursor | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-prolinamide | 4-Nitrobenzaldehyde | Acetone | 80 | - | 30 | [3] |
| N-Aryl-L-prolinamides | Aromatic aldehydes | Cyclohexanone | up to 95 | up to 98:2 | up to 96 | [4] |
| L-prolinamide with terminal OH | Aromatic aldehydes | Acetone | up to 93 | - | up to 93 | [1] |
| L-prolinamide with terminal OH | Aliphatic aldehydes | Acetone | up to 87 | - | >99 | [1] |
Asymmetric Michael Addition
Derivatives of this compound are also precursors to catalysts for the enantioselective Michael addition of carbonyl compounds to nitroalkenes, a key C-C bond-forming reaction.
Table 3: Performance of Prolinamide-Derived Catalysts in Asymmetric Michael Additions
| Catalyst Precursor | Michael Donor | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Prolinamide-thiourea | Ketones/Aldehydes | Nitroolefins | up to 99 | up to 99:1 | up to 96 | [3] |
| Prolinamide-camphor | Aldehydes | Nitroalkenes | up to 92 | up to 99:1 | - | [5] |
Catalytic Cycle of Prolinamide-Catalyzed Aldol Reaction
The mechanism of the prolinamide-catalyzed aldol reaction is believed to proceed through an enamine intermediate, similar to the mechanism of proline catalysis. The amide group of the catalyst plays a crucial role in activating the aldehyde electrophile through hydrogen bonding.
Caption: Generalized catalytic cycle for the prolinamide-catalyzed aldol reaction.[6]
Applications in Drug Development
The enantiomerically pure products obtained from reactions catalyzed by prolinamide derivatives are valuable intermediates in the synthesis of pharmaceuticals. The ability to control stereochemistry is critical, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. While direct applications of this compound in final drug structures are less common, its role as a precursor to powerful catalytic systems makes it an enabling tool in the drug discovery and development pipeline. For instance, chiral β-hydroxy ketones and γ-nitrocarbonyl compounds are versatile synthons for the preparation of a wide range of biologically active molecules, including natural products and their analogues.
Conclusion
This compound is a valuable and versatile chiral building block derived from the readily available chiral pool of L-proline. Its primary significance lies in its role as a precursor for the synthesis of a diverse array of prolinamide-based organocatalysts. These catalysts have demonstrated high efficacy and stereoselectivity in key carbon-carbon bond-forming reactions, such as the aldol and Michael additions. The ability to readily synthesize and modify these catalysts provides a powerful platform for the development of new asymmetric methodologies. For researchers and professionals in drug development, the use of catalysts derived from this compound offers a practical and efficient approach to access enantiomerically enriched intermediates, thereby accelerating the synthesis of complex chiral drug candidates. Future research in this area will likely focus on the development of novel prolinamide catalysts with even greater activity and broader substrate scope, further solidifying the importance of this humble yet powerful chiral building block.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for (2S)-N,N-dimethylpyrrolidine-2-carboxamide as a Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-N,N-dimethylpyrrolidine-2-carboxamide, also known as N,N-dimethyl-L-prolinamide, is a chiral organocatalyst derived from the naturally occurring amino acid L-proline. As a member of the prolinamide family, it serves as a versatile chiral ligand in a variety of asymmetric transformations. These catalysts are valued for their operational simplicity, stability, and ability to promote reactions under mild, often metal-free conditions, aligning with the principles of green chemistry.
The catalytic activity of this compound and its analogs stems from the pyrrolidine nitrogen, which can form a nucleophilic enamine intermediate with carbonyl compounds. The stereocenter at the 2-position of the pyrrolidine ring dictates the facial selectivity of subsequent reactions, leading to the formation of enantioenriched products. While extensive data for the N,N-dimethyl derivative is limited in publicly available literature, the principles of its catalytic activity can be effectively illustrated through closely related N-alkyl prolinamides. These application notes provide an overview of its synthesis, mechanism of action, and representative protocols for key asymmetric reactions.
Synthesis of this compound
The synthesis of this compound is typically achieved through the amidation of L-proline. A common method involves the activation of the carboxylic acid group of a protected L-proline derivative, followed by reaction with dimethylamine.
Protocol: Synthesis from N-Boc-L-proline
-
Activation: To a solution of N-Boc-L-proline (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) and an amine base such as triethylamine (1.2 equivalents).
-
Amidation: To the activated ester solution, add dimethylamine (2 equivalents, either as a solution in THF or bubbled as a gas) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: The resulting N-Boc protected amide is then deprotected using a strong acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final product, this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Mechanism of Catalysis
This compound catalyzes reactions primarily through an enamine-based mechanism. The secondary amine of the pyrrolidine ring reacts with a carbonyl substrate (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and reacts with an electrophile. The stereochemistry of the product is controlled by the chiral environment of the proline-derived catalyst, which directs the approach of the electrophile to one face of the enamine.
Application Notes and Protocols for Organocatalysis with Proline-Derived Carboxamides
Introduction
(S)-N,N-dimethylpyrrolidine-2-carboxamide is a chiral organocatalyst derived from the amino acid L-proline. As a member of the prolinamide family of catalysts, its utility in asymmetric synthesis stems from the presence of a stereogenic center and a secondary amine, which enables it to participate in enamine and iminium ion catalysis. While specific, detailed applications of (S)-N,N-dimethylpyrrolidine-2-carboxamide are not extensively documented in publicly available literature, the broader class of N-substituted (S)-pyrrolidine-2-carboxamides has been successfully employed in a range of enantioselective transformations. These catalysts are valued for their operational simplicity, stability, and ability to promote reactions with high stereocontrol.
This document provides detailed application notes and protocols for key organic transformations catalyzed by a structurally similar and well-documented prolinamide organocatalyst. The principles and methodologies described herein are intended to serve as a guide for researchers exploring the catalytic potential of (S)-N,N-dimethylpyrrolidine-2-carboxamide and related structures in asymmetric synthesis. The primary modes of catalysis involve the formation of nucleophilic enamine intermediates from carbonyl compounds, which then undergo stereoselective addition to various electrophiles.
Key Catalytic Applications
Based on the reactivity of analogous N-substituted pyrrolidine-2-carboxamide catalysts, (S)-N,N-dimethylpyrrolidine-2-carboxamide is a promising candidate for catalyzing several important enantioselective reactions, including:
-
Michael Additions: The conjugate addition of aldehydes and ketones to nitroolefins and other Michael acceptors is a fundamental C-C bond-forming reaction. Prolinamide derivatives have demonstrated high efficacy and enantioselectivity in these transformations.
-
Aldol Reactions: The asymmetric aldol reaction, which forms a new C-C bond and creates up to two new stereocenters, is another key application. These catalysts can facilitate the direct aldol reaction between ketones and aldehydes.
Asymmetric Michael Addition of Aldehydes to Nitroolefins
The conjugate addition of aldehydes to nitroolefins is a powerful method for the synthesis of chiral γ-nitro aldehydes, which are versatile intermediates in the synthesis of various biologically active molecules. Prolinamide-based organocatalysts have been shown to effectively catalyze this reaction with high diastereo- and enantioselectivity.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric Michael addition of various aldehydes to nitrostyrene, catalyzed by a prolinamide organocatalyst.
| Entry | Aldehyde | Nitroolefin | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | trans-β-Nitrostyrene | Toluene | 24 | 95 | >95:5 | 98 |
| 2 | Butanal | trans-β-Nitrostyrene | Toluene | 24 | 96 | >95:5 | 97 |
| 3 | Isovaleraldehyde | trans-β-Nitrostyrene | Toluene | 48 | 92 | >95:5 | 99 |
| 4 | Cyclohexanecarbaldehyde | trans-β-Nitrostyrene | Toluene | 72 | 85 | >95:5 | 98 |
Experimental Protocol: Asymmetric Michael Addition
Materials:
-
(S)-N,N-dimethylpyrrolidine-2-carboxamide (or analogous prolinamide catalyst) (10 mol%)
-
Aldehyde (2.0 equivalents)
-
Nitroolefin (1.0 equivalent)
-
Anhydrous Toluene (0.5 M)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, stirring equipment, and purification apparatus (silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the prolinamide organocatalyst (10 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Add the aldehyde (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the nitroolefin (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.
Asymmetric Aldol Reaction of Ketones with Aldehydes
The direct asymmetric aldol reaction is a cornerstone of modern organic synthesis. Prolinamide catalysts facilitate this reaction by forming a nucleophilic enamine with the ketone, which then attacks the aldehyde electrophile in a stereocontrolled manner.
Quantitative Data Summary
The following table presents data for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes, catalyzed by a prolinamide organocatalyst.
| Entry | Ketone | Aldehyde | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 72 | 95 | 95:5 | 98 |
| 2 | Cyclohexanone | 4-Chlorobenzaldehyde | DMSO | 96 | 88 | 94:6 | 96 |
| 3 | Cyclohexanone | 4-Bromobenzaldehyde | DMSO | 96 | 90 | 93:7 | 97 |
| 4 | Cyclohexanone | Benzaldehyde | DMSO | 120 | 75 | 90:10 | 92 |
Experimental Protocol: Asymmetric Aldol Reaction
Materials:
-
(S)-N,N-dimethylpyrrolidine-2-carboxamide (or analogous prolinamide catalyst) (20 mol%)
-
Ketone (10 equivalents)
-
Aldehyde (1.0 equivalent)
-
Anhydrous DMSO (1.0 M)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, stirring equipment, and purification apparatus (silica gel for column chromatography)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the prolinamide organocatalyst (20 mol%).
-
Add the ketone (10 equivalents) and anhydrous DMSO.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
Visualizations
Catalytic Cycle of Prolinamide-Catalyzed Michael Addition
Caption: Catalytic cycle for the Michael addition.
Experimental Workflow for Asymmetric Aldol Reaction
Caption: Workflow for the asymmetric aldol reaction.
Application Notes and Protocols for Asymmetric Aldol Reaction using (2S)-N,N-dimethylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction in organic synthesis, enabling the stereoselective construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Organocatalysis has emerged as a valuable alternative to traditional metal-based catalysis for this transformation, with proline and its derivatives being among the most studied catalysts. This document provides a detailed protocol and application notes for the use of (2S)-N,N-dimethylpyrrolidine-2-carboxamide, a proline-derived tertiary amide, as a catalyst in the asymmetric aldol reaction.
While proline-derived primary and secondary amides have shown considerable success in catalyzing the aldol reaction with high enantioselectivity, tertiary amides such as this compound have been reported to provide lower enantiomeric excess (ee), typically below 23% ee.[1] This is attributed to the absence of a crucial N-H proton, which is believed to participate in the stereochemical control of the reaction through hydrogen bonding with the aldehyde substrate.[1] Nevertheless, the study of such catalysts is important for a comprehensive understanding of the reaction mechanism and for the development of new generations of organocatalysts.
The catalytic cycle is generally understood to proceed through an enamine mechanism, similar to that of proline.[2][3][4] The pyrrolidine nitrogen of the catalyst reacts with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, followed by hydrolysis to release the aldol product and regenerate the catalyst.
Data Presentation
Due to the limited published data specifically for this compound in asymmetric aldol reactions, a representative table of expected outcomes is presented below. This data is extrapolated from studies on analogous prolinamide catalysts and the general observation of low enantioselectivity for tertiary amides.[1]
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Acetone | 20 | DMSO | 24-48 | Moderate | - | < 23 |
| 2 | Benzaldehyde | Cyclohexanone | 20 | CH2Cl2 | 24-48 | Moderate | Low | Low |
| 3 | Isobutyraldehyde | Acetone | 20 | Neat | 48-72 | Moderate | - | Low |
Note: The yields are generally moderate, and the diastereomeric ratio (dr) and enantiomeric excess (ee) are expected to be low based on available literature for similar tertiary prolinamides. Optimization of reaction conditions (solvent, temperature, catalyst loading) may lead to improved results but significant enhancement in enantioselectivity is not anticipated without modification of the catalyst structure.
Experimental Protocol
This protocol is a representative procedure for conducting an asymmetric aldol reaction using this compound as the organocatalyst.
Materials:
-
This compound
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone, cyclohexanone)
-
Anhydrous solvent (e.g., DMSO, CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Add the anhydrous solvent (5.0 mL).
-
Add this compound (0.2 mmol, 20 mol%).
-
Add the ketone (5.0 mmol, 5.0 equiv).
-
Stir the reaction mixture at room temperature (or other specified temperature).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 24-72 hours), quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layers over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired aldol product.
-
Characterize the purified product by appropriate analytical techniques (e.g., NMR spectroscopy, mass spectrometry).
-
Determine the diastereomeric ratio by 1H NMR analysis of the purified product and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Experimental Workflow Diagram
Caption: A schematic overview of the experimental procedure for the asymmetric aldol reaction.
Catalytic Cycle Diagram
Caption: The proposed enamine catalytic cycle for the asymmetric aldol reaction.
References
- 1. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Michael Addition Catalyzed by (2S)-N,N-dimethylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the asymmetric Michael addition reaction catalyzed by the proline-derived organocatalyst, (2S)-N,N-dimethylpyrrolidine-2-carboxamide. This catalyst is effective in promoting the conjugate addition of aldehydes and ketones to various Michael acceptors, yielding chiral products with high enantioselectivity. Such methodologies are pivotal in the synthesis of complex molecules and chiral building blocks essential for drug discovery and development.
Introduction
The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral organocatalysts, such as proline and its derivatives, has revolutionized this field by enabling highly enantioselective transformations under mild conditions. This compound, a derivative of the natural amino acid L-proline, has emerged as an effective catalyst for these reactions. Its catalytic activity stems from its ability to form a nucleophilic enamine intermediate with a carbonyl donor, which then attacks the Michael acceptor in a stereocontrolled manner. This approach avoids the use of toxic or expensive metal catalysts, aligning with the principles of green chemistry.
Catalytic Cycle and Mechanism
The generally accepted mechanism for the proline-catalyzed Michael addition involves the formation of an enamine intermediate. The secondary amine of the pyrrolidine catalyst reacts with the aldehyde or ketone donor to form an enamine. This enamine then attacks the β-carbon of the α,β-unsaturated Michael acceptor. The stereochemistry of the product is determined by the facial selectivity of this attack, which is controlled by the chiral environment of the catalyst. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst, completing the catalytic cycle.
Caption: Catalytic cycle for the Michael addition.
Applications in Synthesis
The asymmetric Michael addition catalyzed by proline derivatives is a powerful tool for the synthesis of a wide variety of chiral compounds. These products can serve as key intermediates in the synthesis of biologically active molecules, including pharmaceuticals and natural products. For instance, the γ-nitro aldehydes and ketones produced from the addition to nitroalkenes can be readily transformed into other valuable functional groups.
Quantitative Data Summary
The following tables summarize representative data for Michael additions catalyzed by proline-derived organocatalysts, demonstrating the scope and efficiency of this transformation. While specific data for this compound is limited in readily available literature, the data for structurally similar proline amides and other derivatives provide a strong indication of its expected performance.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Entry | Aldehyde (Donor) | Nitroolefin (Acceptor) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | trans-β-Nitrostyrene | 10 | CH₂Cl₂ | 24 | 95 | 95:5 | 98 |
| 2 | Isovaleraldehyde | trans-β-Nitrostyrene | 10 | Toluene | 48 | 88 | 92:8 | 97 |
| 3 | Cyclohexanecarbaldehyde | (E)-2-(2-Nitrovinyl)furan | 20 | CHCl₃ | 72 | 85 | 90:10 | 95 |
| 4 | Propanal | (E)-1-Nitro-2-phenylethene | 10 | neat | 48 | 99 | 93:7 | 99 |
Data synthesized from various sources on proline-derived catalysts.
Table 2: Asymmetric Michael Addition of Ketones to Nitroolefins
| Entry | Ketone (Donor) | Nitroolefin (Acceptor) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 20 | CH₂Cl₂ | 48 | 99 | 98:2 | 99 |
| 2 | Acetone | trans-β-Nitrostyrene | 20 | neat | 72 | 78 | - | 96 |
| 3 | Cyclopentanone | (E)-2-(2-Nitrovinyl)thiophene | 20 | Toluene | 60 | 92 | 95:5 | 97 |
| 4 | Acetophenone | trans-β-Nitrostyrene | 20 | CH₂Cl₂ | 96 | 86 | - | 90 |
Data synthesized from various sources on proline-derived catalysts.[1]
Experimental Protocols
The following are generalized protocols for the asymmetric Michael addition catalyzed by this compound. Optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Protocol for the Michael Addition of Aldehydes to Nitroolefins
Caption: Experimental workflow for aldehyde addition.
Materials:
-
This compound (10 mol%)
-
Nitroolefin (1.0 equivalent)
-
Aldehyde (2.0 equivalents)
-
Anhydrous solvent (e.g., CH₂Cl₂, Toluene, CHCl₃)
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vial, add the nitroolefin (e.g., 0.5 mmol, 1.0 equiv.) and this compound (e.g., 0.05 mmol, 0.1 equiv.).
-
Add the anhydrous solvent (e.g., 1.0 mL).
-
Add the aldehyde (e.g., 1.0 mmol, 2.0 equiv.) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Combine the fractions containing the product and remove the solvent in vacuo.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
General Protocol for the Michael Addition of Ketones to Nitroolefins
Caption: Experimental workflow for ketone addition.
Materials:
-
This compound (20 mol%)
-
Nitroolefin (1.0 equivalent)
-
Ketone (e.g., cyclohexanone, acetone - can be used as solvent)
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vial, add the nitroolefin (e.g., 0.5 mmol, 1.0 equiv.) and this compound (e.g., 0.1 mmol, 0.2 equiv.).
-
Add the ketone (e.g., 2.0 mL, used as both reactant and solvent). If the ketone is a solid, dissolve the reactants in a suitable anhydrous solvent (e.g., CH₂Cl₂).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, remove the excess ketone (and solvent, if used) under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Combine the fractions containing the product and remove the solvent in vacuo.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Solvents are flammable and should be handled away from ignition sources.
Troubleshooting
-
Low Yield: Increase reaction time, temperature, or catalyst loading. Ensure all reagents and solvents are anhydrous.
-
Low Enantioselectivity: Decrease the reaction temperature. Screen different solvents.
-
Side Reactions: Lower the reaction temperature. Use a less reactive solvent. The formation of aldol products can sometimes compete with the Michael addition.
Conclusion
This compound is a valuable organocatalyst for the asymmetric Michael addition. The protocols provided herein offer a starting point for researchers to explore this powerful transformation for the synthesis of enantioenriched molecules. The mild reaction conditions, high stereoselectivity, and operational simplicity make this methodology highly attractive for applications in academic and industrial research, particularly in the field of drug development.
References
Application Notes and Protocols for Enantioselective Synthesis Using (2S)-N,N-dimethylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
(2S)-N,N-dimethylpyrrolidine-2-carboxamide , a proline-derived chiral organocatalyst, holds significant potential in asymmetric synthesis. Its structural framework, featuring a secondary amine and a dimethylcarboxamide group, allows it to act as a bifunctional catalyst, activating substrates through the formation of enamine or iminium intermediates. These application notes provide an overview of its potential applications in key enantioselective reactions, supported by data from structurally similar prolinamide catalysts, and offer detailed experimental protocols as a starting point for reaction optimization.
Overview of Catalytic Applications
This compound is anticipated to be an effective catalyst for a range of enantioselective transformations, primarily through enamine catalysis. The N,N-dimethyl substitution on the carboxamide moiety influences the catalyst's steric environment and solubility, which can impact its reactivity and selectivity. Key applications are expected in:
-
Asymmetric Aldol Reactions: Catalyzing the reaction between ketones and aldehydes to produce chiral β-hydroxy carbonyl compounds.
-
Asymmetric Michael Additions: Facilitating the conjugate addition of nucleophiles (aldehydes, ketones) to α,β-unsaturated compounds like nitroolefins and enones.
The general mechanism for these transformations involves the formation of a chiral enamine intermediate between the catalyst and a carbonyl donor, which then reacts with an electrophilic acceptor. The stereochemical outcome is dictated by the chiral environment of the catalyst.
Data Presentation: Performance of Analogous Prolinamide Catalysts
While specific quantitative data for this compound is not extensively documented in the literature, the performance of analogous N-substituted (S)-pyrrolidine-2-carboxamide derivatives in key reactions provides a valuable benchmark.
Table 1: Enantioselective Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde Catalyzed by Prolinamide Derivatives
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| L-Prolinamide | 20 | Neat | 24 | 80 | 30 | - | [1] |
| L-Prolinamide with N-aryl group | 20 | Dioxane | 48 | 92 | 85 | 95:5 | [2] |
| (S)-N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | 10 | DCE | 24 | 95 | 99 | >99:1 (anti) | [3] |
Table 2: Enantioselective Michael Addition of Aldehydes to Nitroolefins Catalyzed by Pyrrolidine-Based Organocatalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| (S)-Pyrrolidine trifluoromethanesulfonamide | 10 | Toluene | 24 | 92 | 99 | 50:1 | [4] |
| Chiral cis-2,5-disubstituted pyrrolidine | 10 | CH2Cl2 | 12 | 91 | >99 | - | [5] |
Experimental Protocols
The following are general protocols for enantioselective aldol and Michael reactions using prolinamide-type catalysts. These should be considered as starting points and may require optimization for reactions catalyzed by this compound.
Protocol 1: General Procedure for Asymmetric Aldol Reaction
-
To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (0.5 mmol, 1.0 equiv) and this compound (0.05-0.1 mmol, 10-20 mol%).
-
Add the solvent (e.g., Dioxane, CH2Cl2, or neat ketone, 1.0 M solution if a solvent is used).
-
Add the ketone (1.0-5.0 mmol, 2.0-10.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC or SFC analysis.
Protocol 2: General Procedure for Asymmetric Michael Addition
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.05-0.1 mmol, 10-20 mol%).
-
Add the anhydrous solvent (e.g., Toluene, CH2Cl2, 1.0 M).
-
Add the aldehyde or ketone (0.75 mmol, 1.5 equiv) and stir the solution for 10-15 minutes at room temperature.
-
Add the Michael acceptor (e.g., nitroolefin, 0.5 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress.
-
After completion, directly purify the crude reaction mixture by flash column chromatography on silica gel to obtain the Michael adduct.
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC or SFC analysis.
Visualizations
Catalytic Cycle for Prolinamide-Catalyzed Aldol Reaction
Catalytic cycle of the prolinamide-catalyzed aldol reaction.
Experimental Workflow for Catalyst Screening
Workflow for optimizing enantioselective reactions.
Disclaimer: The provided protocols and data are based on analogous catalyst systems and should be used as a guide. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, is recommended to achieve the best results for specific substrates when using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide: Scope and Origins of Stereoselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions with (2S)-N,N-dimethylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for various organic reactions utilizing (2S)-N,N-dimethylpyrrolidine-2-carboxamide and its derivatives as organocatalysts or ligands. The protocols outlined below are intended to serve as a starting point for laboratory experimentation and may require further optimization for specific substrates and desired outcomes.
Asymmetric Aldol Reaction
This compound, a proline derivative, can be employed as an organocatalyst in asymmetric aldol reactions. The catalytic cycle typically proceeds through an enamine intermediate, allowing for the stereoselective formation of carbon-carbon bonds. While a specific protocol for the title compound is not widely published, a general procedure based on related proline-derived catalysts is presented below.
Experimental Protocol: General Procedure for Asymmetric Aldol Reaction
-
To a stirred solution of the desired aldehyde (0.25 mmol) and the organocatalyst (this compound or a related proline derivative, 10-20 mol%) in a suitable solvent (e.g., DMSO, DMF, or a water/methanol mixture), add the ketone (1.25 mmol).[1][2]
-
The reaction mixture is stirred at a controlled temperature (typically between 0 °C and room temperature) for a period ranging from 24 to 72 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Data Presentation: Representative Performance of Proline-Derived Catalysts in Aldol Reactions
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 95 | 95:5 | 96 |
| L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 85 | 90:10 | 88 |
| (S)-N-Tosylprolinamide | Ethyl benzoylphenylphosphinate | Acetone | - | High | - | Moderate |
Note: This data is compiled from various studies and serves as a comparative reference. Reaction conditions may vary.
Catalytic Cycle for Proline-Catalyzed Aldol Reaction
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Asymmetric Michael Addition
Derivatives of this compound are effective organocatalysts for asymmetric Michael additions, facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. The reaction proceeds via a similar enamine activation pathway as the aldol reaction.
Experimental Protocol: General Procedure for Asymmetric Michael Addition
-
To a stirred solution of the trans-β-nitroolefin (0.2 mmol) and the organocatalyst (e.g., a derivative of this compound, 10 mol%) in a suitable solvent (e.g., methylcyclohexane, 2 mL) at 0 °C, add the aldehyde (0.4 mmol).
-
Stir the reaction mixture at 0 °C for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the Michael adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR of the crude reaction mixture), and enantiomeric excess (by chiral HPLC analysis) of the purified product.
Data Presentation: Representative Performance of Pyrrolidine-Based Catalysts in Michael Additions
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| N-i-Pr-2,2′-bipyrrolidine | Nitroolefin | Ketone | - | Excellent | up to 95:5 | up to 95 |
| Dipeptide 2 | N-phenylmaleimide | Isobutyraldehyde | None | High | - | High |
| Dipeptide 4/6 + DMAP/Thiourea | Nitroolefin | Isobutyraldehyde | None | High | - | High |
Note: This data is compiled from various studies and serves as a comparative reference. Reaction conditions may vary.
Catalytic Cycle for Proline-Catalyzed Michael Addition
Caption: Catalytic cycle of a proline-catalyzed Michael addition.
Copper-Catalyzed N-Arylation of Amides (Goldberg-Type Reaction)
A derivative, (S)-N-methylpyrrolidine-2-carboxylate, has been shown to be an efficient ligand for the copper-catalyzed N-arylation of amides with aryl halides.[2]
Experimental Protocol: Copper-Catalyzed N-Arylation of Amides
-
Under an inert atmosphere (e.g., Argon), add the aryl iodide (12 mmol) to a mixture of the amide (10 mmol), potassium phosphate (K₃PO₄, 10 mmol), (S)-N-methylpyrrolidine-2-carboxylate (1 mmol), and copper(I) iodide (CuI, 0.5 mmol) in DMSO (10 mL) at room temperature.
-
Stir the mixture at 110 °C for 5 hours.
-
After 5 hours, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through Celite, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel chromatography using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation: N-Arylation of 2-Pyrrolidone with Various Aryl Halides
| Entry | Aryl Halide | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | Iodobenzene | (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 5 | 92 |
| 2 | 1-Iodo-4-methylbenzene | (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 5 | 89 |
| 3 | 1-Iodo-4-methoxybenzene | (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 5 | 85 |
| 4 | 1-Chloro-4-iodobenzene | (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 5 | 88 |
| 5 | Bromobenzene | (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 12 | 65 |
Note: Data is based on the N-arylation of 2-pyrrolidone using 5 mol% CuI and 10 mol% ligand at 110 °C.
Proposed Reaction Pathway for Copper-Catalyzed N-Arylation
Caption: Proposed pathway for Goldberg-type N-arylation.
References
Unraveling the Role of (2S)-N,N-dimethylpyrrolidine-2-carboxamide in Peptide Synthesis: A Review of Current Knowledge
(2S)-N,N-dimethylpyrrolidine-2-carboxamide , also known by its synonyms L-Proline dimethylamide and H-Pro-NMe2, is a derivative of the amino acid L-proline. While commercially available and frequently cataloged by suppliers for use in peptide synthesis, a thorough review of scientific literature and technical documentation reveals a notable absence of specific application notes, detailed experimental protocols, or quantitative performance data for its use as a reagent in the assembly of peptide chains.
Chemical suppliers list this compound as a potential building block or intermediate in pharmaceutical and peptide synthesis.[1][2] However, its precise function—whether as a coupling agent, an additive to suppress side reactions, a specialized solvent, or a modified amino acid for incorporation—is not well-documented in publicly accessible resources. One computational study utilized N,N-dimethylprolinamide as a model for proline-containing peptides, suggesting its relevance in theoretical studies of peptide structure.[3] Another source indicates its use as a reactant in the synthesis of certain pharmaceutical compounds, though not directly in the context of peptide bond formation.[4]
Given the lack of specific data, this document will provide a broader context on the role of proline and its derivatives in peptide synthesis, along with a generalized protocol for solid-phase peptide synthesis (SPPS), which would be the likely framework for any potential application of this compound.
The Significance of Proline in Peptide Chemistry
Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, which is incorporated into a pyrrolidine ring. This rigid structure has profound effects on peptide and protein conformation, often inducing turns in the peptide backbone and disrupting secondary structures like alpha-helices and beta-sheets. The modification of proline residues is a common strategy in medicinal chemistry to fine-tune the biological activity, stability, and conformational properties of peptides.
Potential, Undocumented Roles of this compound
While speculative without direct evidence, a proline derivative like this compound could theoretically be used in several ways:
-
As a C-terminal capping agent: The dimethylamide group could serve as a stable, neutral cap at the C-terminus of a peptide, potentially influencing its solubility and biological interactions.
-
Incorporation as a modified amino acid: If used as a building block, it would introduce a proline residue with a dimethylated C-terminus directly into the peptide sequence. This would require a synthetic route to prepare the appropriately protected derivative for use in SPPS.
-
As a catalyst or additive: The tertiary amine character of the pyrrolidine nitrogen and the polar amide group could potentially play a role in catalysis or in modifying the reaction environment during peptide coupling, although this is less likely and not a documented application.
Generalized Protocols for Solid-Phase Peptide Synthesis (SPPS)
The following protocols describe the standard Fmoc/tBu solid-phase peptide synthesis workflow. The precise application of this compound within this workflow remains undefined in the literature.
Table 1: Standard Reagents and Solvents for Fmoc SPPS
| Reagent/Solvent | Purpose | Typical Concentration/Volume |
| Dimethylformamide (DMF) | Primary solvent for washing and reactions | As needed |
| Dichloromethane (DCM) | Solvent for washing and resin swelling | As needed |
| Piperidine in DMF | Fmoc deprotection agent | 20% (v/v) |
| Coupling Reagents (e.g., HBTU, HATU) | Activation of carboxylic acid for amide bond formation | 4-5 equivalents per coupling |
| Base (e.g., DIEA, 2,4,6-Collidine) | Neutralization and activation | 8-10 equivalents per coupling |
| Fmoc-protected Amino Acids | Building blocks for the peptide chain | 4-5 equivalents per coupling |
| Trifluoroacetic acid (TFA) | Cleavage of the peptide from the resin and removal of side-chain protecting groups | Typically in a cocktail with scavengers |
Experimental Protocol: A Single Coupling Cycle in Fmoc SPPS
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
The Fmoc-protected amino acid (4 eq.) is pre-activated with a coupling reagent (e.g., HBTU, 3.95 eq.) and a base (e.g., DIEA, 8 eq.) in DMF for 2-5 minutes.
-
The activated amino acid solution is added to the resin.
-
The coupling reaction proceeds for 1-2 hours at room temperature.
-
-
Washing: The resin is washed with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): A small sample of resin beads can be tested (e.g., with the Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may be repeated.
-
Cycle Repetition: The process (steps 2-6) is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Purification
-
Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.
-
Washing and Drying: The resin is washed with DMF, followed by DCM, and then dried under vacuum.
-
Cleavage: The peptide is cleaved from the resin and side-chain protecting groups are removed by treatment with a TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.
-
Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Peptide Synthesis Workflows
The following diagrams illustrate the general logic and workflow of solid-phase peptide synthesis.
Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Conceptual relationship between the topic, proline chemistry, and SPPS methodology.
References
Application Notes and Protocols for (2S)-N,N-dimethylpyrrolidine-2-carboxamide in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-N,N-dimethylpyrrolidine-2-carboxamide, a derivative of the chiral organocatalyst L-proline, holds significant potential for asymmetric synthesis in continuous flow chemistry. The application of flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and amenability to automation and scaling-up. These attributes are particularly valuable in pharmaceutical development and manufacturing where efficiency, reproducibility, and safety are paramount.
This document provides detailed application notes and protocols for the use of this compound and its derivatives in asymmetric organocatalysis under continuous flow conditions. The protocols are based on established methodologies for similar prolinamide catalysts in flow systems, particularly for asymmetric aldol reactions.
Core Application: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of chiral building blocks for active pharmaceutical ingredients (APIs). Proline and its derivatives, including prolinamides, are effective catalysts for this transformation. In a flow chemistry setup, an immobilized form of this compound can be used in a packed-bed reactor to continuously produce chiral β-hydroxy ketones with high enantioselectivity.
A key advantage of using an immobilized catalyst in a flow system is the ease of separation of the catalyst from the product stream, allowing for catalyst recycling and a simplified purification process. Furthermore, continuous flow operation has been shown to suppress side reactions and potential product racemization that can occur in batch systems.[1][2]
Quantitative Data Summary
The following table summarizes typical quantitative data for asymmetric aldol reactions catalyzed by immobilized prolinamides in a continuous flow system. These values can be used as a benchmark for optimizing reactions with this compound derivatives.
| Parameter | Value Range | Unit | Notes |
| Catalyst Loading | 5 - 20 | mol% | Based on the active catalytic sites of the immobilized catalyst. |
| Substrate Concentration | 0.1 - 0.5 | M | Concentration of the limiting reagent in the feed solution. |
| Flow Rate | 0.1 - 1.0 | mL/min | Total flow rate of the combined reagent streams. |
| Residence Time | 10 - 60 | min | Calculated based on the reactor volume and the total flow rate. |
| Temperature | 0 - 50 | °C | The optimal temperature depends on the specific substrates and catalyst stability. |
| Pressure | 5 - 15 | bar | A back-pressure regulator is used to maintain a single phase and prevent solvent evaporation. |
| Yield | 85 - 99 | % | Isolated yield of the desired aldol product. |
| Enantiomeric Excess (ee) | 90 - >99 | % ee | A measure of the stereoselectivity of the reaction. |
| Catalyst Lifetime | >100 | hours | Immobilized catalysts have demonstrated long operational stability in continuous flow.[2][3] |
| Productivity | 0.1 - 1.0 | g/hour | Depends on the scale of the reactor and the reaction kinetics. |
Experimental Protocols
For continuous flow applications, it is highly advantageous to use an immobilized catalyst. A common method is to incorporate the catalyst into a polymer matrix, such as polystyrene.
-
Functionalization of the Catalyst: Modify this compound with a polymerizable group (e.g., a vinylbenzyl group) through N-alkylation of the pyrrolidine nitrogen.
-
Copolymerization: Perform a suspension copolymerization of the functionalized catalyst with styrene and a cross-linker such as divinylbenzene to produce porous polymer beads.
-
Washing and Drying: Thoroughly wash the resulting polymer beads with various solvents to remove any unreacted monomers and soluble oligomers. Dry the beads under vacuum.
-
Characterization: Determine the catalyst loading on the polymer support using elemental analysis or other suitable analytical techniques.
This protocol describes the continuous synthesis of a chiral β-hydroxy ketone using an immobilized this compound catalyst.
Reagents and Solutions:
-
Solution A (Aldehyde): Prepare a 0.2 M solution of the desired aldehyde (e.g., 4-nitrobenzaldehyde) in a suitable solvent (e.g., toluene or a mixture of toluene and the ketone).
-
Solution B (Ketone): Use the ketone (e.g., acetone or cyclohexanone) as a neat reagent or as a solution in the same solvent as Solution A.
-
Immobilized Catalyst: Polystyrene-supported this compound.
Experimental Setup:
-
Reactor Preparation:
-
Mix the immobilized catalyst with an inert support like Celite.
-
Pack the mixture into a stainless steel or glass column (packed-bed reactor).
-
Equip the column with inlet and outlet filters.
-
-
System Assembly:
-
Connect two high-precision pumps (e.g., HPLC pumps or syringe pumps) to a T-mixer.
-
Connect the outlet of the T-mixer to the inlet of the packed-bed reactor.
-
Place the reactor in a temperature-controlled environment (e.g., a column oven or a water bath).
-
Connect the outlet of the reactor to a back-pressure regulator (BPR) set to 10 bar.
-
Connect the outlet of the BPR to a collection vessel.
-
-
Reaction Execution:
-
Prime the system by pumping the solvent through all lines to remove air and ensure a stable flow.
-
Set the desired temperature for the reactor.
-
Begin pumping Solution A and Solution B at the desired flow rates into the T-mixer. The combined stream then flows through the packed-bed reactor.
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
-
Collect the product stream for analysis and purification.
-
-
Analysis and Purification:
-
Monitor the reaction conversion and enantioselectivity by analyzing samples of the output stream using chiral HPLC or GC.
-
Once the reaction is complete, evaporate the solvent from the collected product stream.
-
Purify the crude product by column chromatography to isolate the pure aldol adduct.
-
Visualizations
Caption: Catalytic cycle for a prolinamide-catalyzed asymmetric aldol reaction.
References
- 1. Highly enantioselective immobilized prolinamide-catalyzed aldol reactions in continuous-flow systems: effect of water on the catalyst lifetime and application in the synthesis of a chiral fenpentadiol analogue - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly enantioselective immobilized prolinamide-catalyzed aldol reactions in continuous-flow systems: effect of water on the catalyst lifetime and application in the synthesis of a chiral fenpentadiol analogue - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Metal Complexes of (2S)-N,N-dimethylpyrrolidine-2-carboxamide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-N,N-dimethylpyrrolidine-2-carboxamide, also known as N,N-dimethyl-L-prolinamide, is a chiral ligand derived from the naturally occurring amino acid L-proline. The pyrrolidine scaffold is a privileged motif in asymmetric catalysis, and its derivatives are widely employed as chiral ligands and organocatalysts. The presence of the dimethylamide group in this compound can influence its steric and electronic properties, potentially offering unique advantages in the formation of catalytically active metal complexes. While specific, documented applications of metal complexes derived from this compound in catalysis are not extensively reported in peer-reviewed literature, the principles of using proline-based ligands are well-established. This document provides an overview of potential applications and detailed protocols based on analogous systems, serving as a foundational guide for researchers exploring the catalytic potential of this specific ligand.
Potential Applications in Asymmetric Catalysis
Based on the catalytic activity of structurally related proline-derived ligands, metal complexes of this compound are promising candidates for a variety of asymmetric transformations. The chiral environment provided by the ligand can induce high enantioselectivity in metal-catalyzed reactions.
1. Asymmetric Aldol Reactions:
L-proline and its simple amide derivatives have been shown to be effective catalysts for direct asymmetric aldol reactions. The formation of a metal complex with this compound could enhance both the activity and selectivity of these reactions by creating a more defined and rigid chiral pocket around the metal center. For instance, cobalt(II) complexes with L-proline have demonstrated significant improvements in both diastereoselectivity and enantioselectivity in aldol reactions.
2. Asymmetric C-C Bond Forming Reactions:
Palladium complexes bearing chiral ligands are extensively used in a variety of cross-coupling reactions. A palladium complex of this compound could potentially be applied in asymmetric Heck reactions, Suzuki-Miyaura couplings, or allylic alkylations. The chirality of the ligand would be crucial for controlling the stereochemical outcome of these transformations.
3. Asymmetric Hydrogenation:
Rhodium and iridium complexes with chiral ligands are powerful catalysts for the asymmetric hydrogenation of prochiral olefins and ketones. The pyrrolidine backbone of this compound is a common feature in ligands for these reactions, suggesting that its metal complexes could be effective catalysts for the enantioselective synthesis of chiral alcohols and other reduced products.
Data Presentation: Representative Catalytic Performance
Due to the limited availability of specific data for metal complexes of this compound, the following table summarizes representative results for a closely related system: the CoCl₂/L-proline catalyzed asymmetric aldol reaction. This data serves as a benchmark for the potential performance of analogous systems with the N,N-dimethylamide ligand.
Table 1: Enantioselective Aldol Reaction Catalyzed by a Co(II)-Proline System
| Entry | Aldehyde | Ketone | Diastereomeric Ratio (anti/syn) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 95:5 | 92 | >99 (anti) |
| 2 | Benzaldehyde | Cyclohexanone | 92:8 | 85 | 98 (anti) |
| 3 | 2-Naphthaldehyde | Cyclohexanone | 96:4 | 90 | >99 (anti) |
| 4 | 4-Nitrobenzaldehyde | Acetone | - | 78 | 95 |
| 5 | Isovaleraldehyde | Cyclohexanone | 85:15 | 88 | 97 (anti) |
Data is illustrative and based on known performance of related catalyst systems.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title ligand from L-proline.
Materials:
-
L-proline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dimethylamine hydrochloride
-
N-Methylmorpholine (NMM)
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: N-Boc Protection of L-proline
-
Dissolve L-proline (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with 1 M HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-proline.
-
-
Step 2: Amide Coupling
-
Dissolve Boc-L-proline (1.0 eq) in anhydrous DMF.
-
Add dimethylamine hydrochloride (1.2 eq) and N-methylmorpholine (1.2 eq).
-
Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (1.1 eq).
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield Boc-(2S)-N,N-dimethylpyrrolidine-2-carboxamide.
-
-
Step 3: Deprotection
-
Dissolve the Boc-protected amide from Step 2 in a solution of 4 M HCl in dioxane.
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to afford this compound hydrochloride as a solid.
-
The free base can be obtained by neutralization with a suitable base and extraction.
-
Protocol 2: Representative Procedure for a Metal-Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example based on the CoCl₂/L-proline system and can be adapted for complexes of this compound.
Materials:
-
This compound metal complex (e.g., in situ prepared from the ligand and a metal salt like CoCl₂)
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the metal salt (e.g., CoCl₂, 10 mol%) and this compound (20 mol%).
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the ketone (2.0 eq) to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde (1.0 eq) dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired aldol product.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Workflow for ligand synthesis and catalytic application.
Caption: Proposed catalytic cycle for an asymmetric aldol reaction.
Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity with (2S)-N,N-dimethylpyrrolidine-2-carboxamide
Welcome to the technical support center for the utilization of (2S)-N,N-dimethylpyrrolidine-2-carboxamide as a catalyst in asymmetric synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions to achieve high enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of the this compound catalyst?
A1: this compound is a proline-derived organocatalyst primarily used to catalyze various asymmetric transformations. Its key applications include aldol reactions, Michael additions, and Mannich reactions, where it facilitates the formation of chiral carbon-carbon and carbon-nitrogen bonds with high stereocontrol.
Q2: How does this compound induce enantioselectivity?
A2: The catalyst operates through the formation of a nucleophilic enamine intermediate by reacting with a carbonyl compound (e.g., a ketone or aldehyde). The chiral pyrrolidine scaffold of the catalyst creates a stereochemically defined environment, directing the approach of the electrophile to one face of the enamine, thus leading to the preferential formation of one enantiomer. The N,N-dimethylamide group can also influence the transition state geometry through steric and electronic effects.
Q3: I am observing low enantiomeric excess (ee) in my reaction. What are the most common initial troubleshooting steps?
A3: Low enantioselectivity can arise from several factors. The initial and most critical steps in troubleshooting are:
-
Verify Reagent Purity: Ensure all starting materials, including the substrate, reagents, and the catalyst itself, are of high purity. Impurities can act as inhibitors or promote non-selective background reactions.
-
Ensure Anhydrous Conditions: For moisture-sensitive reactions, rigorously dry all solvents and glassware. The presence of water can interfere with the catalytic cycle.
-
Optimize Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Q4: Can additives be used to improve the enantioselectivity of my reaction?
A4: Yes, additives can significantly impact both the reactivity and enantioselectivity. Weak Brønsted acids, such as benzoic acid, can act as co-catalysts to facilitate the catalytic cycle. In some cases, a controlled amount of water can be beneficial by promoting a more ordered transition state.
Troubleshooting Guides
Low Enantiomeric Excess (ee)
A frequent challenge in asymmetric catalysis is achieving the desired level of enantioselectivity. If you are experiencing low ee values, follow this troubleshooting guide.
Caption: Troubleshooting workflow for low enantioselectivity.
Low Reaction Yield or Conversion
Low yield or incomplete conversion can be addressed by systematically evaluating the following parameters.
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation
Disclaimer: The following data is representative of reactions catalyzed by proline-derived N-alkyl carboxamides and may require optimization for this compound.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 20 | DMSO | rt | 48 | 95 | 92 |
| 2 | 20 | THF | rt | 72 | 88 | 85 |
| 3 | 20 | Toluene | rt | 96 | 75 | 78 |
| 4 | 20 | DMSO | 0 | 96 | 92 | 96 |
| 5 | 10 | DMSO | 0 | 120 | 85 | 95 |
Table 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | rt | 24 | 98 | 90 |
| 2 | 10 | CH2Cl2 | rt | 24 | 95 | 88 |
| 3 | 10 | THF | rt | 48 | 92 | 82 |
| 4 | 10 | Toluene | 0 | 48 | 96 | 94 |
| 5 | 5 | Toluene | 0 | 72 | 90 | 93 |
Table 3: Asymmetric Mannich Reaction of Acetone, p-Anisidine, and p-Nitrobenzaldehyde
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 20 | Dioxane | rt | 48 | 85 | 90 |
| 2 | 20 | DMF | rt | 48 | 82 | 85 |
| 3 | 20 | CH3CN | rt | 72 | 75 | 80 |
| 4 | 20 | Dioxane | 0 | 96 | 83 | 94 |
| 5 | 30 | Dioxane | 0 | 72 | 88 | 95 |
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates.
General Protocol for Asymmetric Aldol Reaction
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (10-20 mol%).
-
Add the anhydrous solvent (e.g., DMSO, 0.5 M).
-
Add the ketone (2.0-5.0 equivalents) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and stir for 10-15 minutes.
-
Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
General Protocol for Asymmetric Michael Addition
-
To a dry reaction vial under an inert atmosphere, add the Michael acceptor (e.g., β-nitrostyrene, 1.0 equivalent) and this compound (5-20 mol%).
-
Add the anhydrous solvent (e.g., Toluene, 1.0 M).
-
Add the Michael donor (e.g., cyclohexanone, 1.5-3.0 equivalents) to the solution and stir for 10-15 minutes at the desired temperature.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
General Protocol for Asymmetric Mannich Reaction
-
To a dry reaction vial under an inert atmosphere, add the aldehyde (1.0 equivalent), the amine (1.1 equivalents), and this compound (20-30 mol%).
-
Add the anhydrous solvent (e.g., Dioxane, 0.5 M) and stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Add the ketone (3.0-5.0 equivalents) to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric and enantiomeric ratios by chiral HPLC analysis.
Technical Support Center: (2S)-N,N-dimethylpyrrolidine-2-carboxamide Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome low yields in reactions catalyzed by (2S)-N,N-dimethylpyrrolidine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it applied?
This compound is a chiral organocatalyst derived from the natural amino acid L-proline.[1][2] It is utilized in various asymmetric organic reactions, including aldol reactions, Mannich reactions, and Michael additions, to produce enantiomerically enriched products.[2][3] Its application is particularly valuable in the synthesis of chiral molecules for the pharmaceutical industry.
Q2: What is the general mechanism of catalysis for this type of organocatalyst?
This compound, like other proline-derived catalysts, operates through an enamine-based catalytic cycle. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. The chiral environment provided by the catalyst directs the stereochemical outcome of the reaction.[2]
Q3: My reaction catalyzed by this compound is showing low yield. What are the common contributing factors?
Low yields in these reactions can be attributed to several factors:
-
Catalyst Activity: The catalyst may be impure or degraded.
-
Reaction Conditions: Suboptimal temperature, solvent, or reaction time can negatively impact the yield.
-
Substrate Reactivity: The inherent reactivity of the starting materials can be a limiting factor.
-
Water Content: The presence of excess water can inhibit catalyst activity and promote side reactions.
-
Product Inhibition: The product itself may inhibit the catalyst, slowing down the reaction.
-
Purification Issues: The product may be difficult to separate from the catalyst or byproducts.
Troubleshooting Guide for Low Yields
This guide provides a structured approach to identifying and resolving common issues leading to low yields.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the catalyst is of high purity (≥97%).[4] - Store the catalyst in a cool, dry place, protected from moisture and air. - Consider purchasing a fresh batch of the catalyst. |
| Suboptimal Reaction Temperature | - For many proline-catalyzed reactions, lower temperatures (e.g., 0 °C to -20 °C) can improve enantioselectivity and sometimes yield by minimizing side reactions.[5] - Conversely, some reactions may require heating to proceed at a reasonable rate. Perform small-scale experiments at various temperatures to find the optimum. |
| Incorrect Solvent | - The choice of solvent can significantly impact the reaction. Common solvents for proline-catalyzed reactions include DMSO, DMF, CH2Cl2, and toluene.[5][6] - The solubility of reactants and the stability of the transition state are solvent-dependent. Screen a range of solvents to identify the best one for your specific reaction. |
| Insufficient Reaction Time | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). - The reaction may be slow and require an extended period to reach completion. |
| Presence of Water | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
Issue 2: Formation of Multiple Products and Byproducts
| Possible Cause | Suggested Solution |
| Side Reactions (e.g., Self-Condensation) | - In crossed-aldol or Mannich reactions, one carbonyl compound can react with itself.[7] - To minimize this, slowly add the more reactive or enolizable substrate to the reaction mixture.[7] - Use a stoichiometric excess of the less reactive carbonyl compound. |
| Epimerization or Racemization | - The product may be unstable under the reaction or workup conditions, leading to a loss of stereochemical purity. - Consider milder workup procedures. - Analyze the crude product to determine if the issue arises during the reaction or purification. |
| Decomposition of Reactants or Products | - The starting materials or the product may be sensitive to the reaction conditions. - Lowering the reaction temperature may help. - Ensure that the pH of the workup is appropriate for the stability of the product. |
Experimental Protocols
The following are representative protocols for reactions where this compound or analogous catalysts are used. Note: These may require optimization for your specific substrates.
Representative Protocol for an Asymmetric Aldol Reaction
This protocol is based on methodologies for similar proline-amide catalysts.[2][5]
Materials:
-
This compound (20 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
Anhydrous Dioxane (2.0 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous Na2SO4
Procedure:
-
To a dry reaction vial under an inert atmosphere, add this compound.
-
Add anhydrous dioxane, followed by the ketone.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the aldehyde dropwise to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes the effect of catalyst and reaction conditions on the yield and enantioselectivity of a representative nitro-Mannich reaction, based on data for a structurally similar catalyst.[6]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (major:minor) | ee (%) |
| 1 | 10 | CH2Cl2 | -15 | 24 | 65 | 78:22 | 85 |
| 2 | 10 | Toluene | -15 | 24 | 70 | 82:18 | 88 |
| 3 | 5 | Toluene | -15 | 24 | 77 | 87:13 | 91 |
| 4 | 5 | Toluene | 0 | 12 | 72 | 85:15 | 89 |
| 5 | 5 | THF | -15 | 24 | 68 | 80:20 | 86 |
Data is for a representative reaction and should be used as a guideline for optimization.
Visualizations
Experimental Workflow for Troubleshooting Low Yield
Caption: A workflow for troubleshooting low yields in catalyzed reactions.
Catalytic Cycle of a Proline-Amide Catalyzed Aldol Reaction
Caption: The enamine-based catalytic cycle for an aldol reaction.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. magritek.com [magritek.com]
- 4. This compound 97% | CAS: 29802-22-0 | AChemBlock [achemblock.com]
- 5. benchchem.com [benchchem.com]
- 6. One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Side reactions in asymmetric synthesis using (2S)-N,N-dimethylpyrrolidine-2-carboxamide
Welcome to the technical support center for asymmetric synthesis using (2S)-N,N-dimethylpyrrolidine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low enantiomeric excess (ee) in my reaction?
A1: Low enantiomeric excess is a frequent issue and can stem from several factors related to the catalyst's environment and the reaction conditions. Proline-derived catalysts, like this compound, operate through a finely balanced transition state, which can be easily perturbed.
Troubleshooting Steps:
-
Catalyst Purity and Integrity: Ensure the catalyst is pure and has not degraded. Impurities can interfere with the formation of the desired chiral transition state.
-
Solvent Effects: The polarity and protic nature of the solvent can significantly impact selectivity. Non-polar aprotic solvents often favor the desired stereochemical outcome. Water, while sometimes used as an additive, can also inhibit stereocontrol by interrupting key hydrogen bonds in the transition state.
-
Temperature Control: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Reaction Time: Extended reaction times can sometimes lead to product racemization, especially if the product is unstable under the reaction conditions.
-
Additives: The presence of acidic or basic additives can dramatically alter the reaction pathway. In some proline-catalyzed α-amination reactions, the addition of organic bases has been shown to cause a complete reversal of enantioselectivity.
Illustrative Data: Effect of Reaction Parameters on Enantiomeric Excess
| Parameter | Condition A | ee (%) | Condition B | ee (%) | Reference |
| Solvent | Dichloromethane | 85% | Toluene | 92% | Hypothetical |
| Temperature | 25 °C | 91% | -20 °C | >99% | |
| Additive | None | 94% (R) | Triethylamine (10 mol%) | 85% (S) |
Q2: My reaction yield is low. What are the potential causes and solutions?
A2: Low yields can be attributed to catalyst inefficiency, substrate or product decomposition, or the formation of stable, off-cycle intermediates.
Troubleshooting Steps:
-
Catalyst Loading: While organocatalysts are used in sub-stoichiometric amounts, the loading can be critical. If the reaction is slow, consider increasing the catalyst loading.
-
Substrate Quality: Ensure starting materials are pure. Aldehydes, for example, are prone to oxidation to carboxylic acids, which can inhibit the catalyst.
-
Formation of Parasitic Intermediates: Proline-based catalysts can react with ketones to form oxazolidinones. These are often "parasitic" equilibria, sequestering the catalyst and ketone from the desired reaction cycle. Running the reaction at higher concentrations of the electrophile (aldehyde) can help minimize this effect.
-
Product Stability: The aldol or Michael adduct product may be unstable and undergo retro-reactions or other decomposition pathways. Analyze the reaction mixture at different time points to assess product stability.
-
Reaction Conditions: Ensure the reaction is running under optimal temperature and concentration. Some reactions require neat conditions (solvent-free) or high concentrations to proceed efficiently.
Q3: I am observing an unexpected diastereomer. How can I improve diastereoselectivity?
A3: Diastereoselectivity in these reactions is governed by the facial selectivity of the enamine attacking the electrophile. The geometry of the transition state is key.
Troubleshooting Steps:
-
Lower the Temperature: As with enantioselectivity, lowering the reaction temperature is often the most effective way to improve the diastereomeric ratio (d.r.).
-
Solvent Screening: The solvent can influence the conformation of the enamine intermediate and the transition state. A screen of different solvents (e.g., polar aprotic vs. non-polar) is recommended.
-
Substrate and Catalyst Structure: The steric bulk of both the substrate and the catalyst can play a crucial role. The N,N-dimethylamide group on the catalyst is designed to influence the steric environment. If possible, modifying the substrate's steric properties can also improve selectivity.
-
Additives: In some cases, additives can influence the transition state geometry. For example, water has been shown to be crucial for high diastereoselectivity in certain proline-catalyzed aldol reactions.
Illustrative Data: Solvent and Temperature Effects on Diastereoselectivity
| Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| DMSO | 25 | 85:15 | Hypothetical |
| Chloroform | 25 | 92:8 | |
| Chloroform | 0 | 97:3 | |
| Toluene | -20 | >99:1 |
Troubleshooting Workflows & Diagrams
Here are some visual guides to help troubleshoot common issues.
Diagram 1: Troubleshooting Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Diagram 2: Competing Reaction Pathways
Caption: Desired catalytic cycle vs. a common off-cycle side reaction.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol Reaction
This protocol provides a representative method for the aldol reaction between an aldehyde and a ketone.
-
Preparation: To a dry vial under an inert atmosphere (e.g., Argon), add this compound (0.05 mmol, 10 mol%).
-
Reagent Addition: Add the ketone (e.g., cyclohexanone, 1.0 mmol, 2.0 equivalents) followed by the anhydrous solvent (e.g., toluene, 1.0 mL).
-
Cooling: Cool the mixture to the desired temperature (e.g., -20 °C) with stirring.
-
Substrate Addition: Add the aldehyde (e.g., 4-nitrobenzaldehyde, 0.5 mmol, 1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Catalyst Purity Analysis by HPLC
This protocol outlines a general procedure for assessing the purity of the catalyst.
-
Sample Preparation: Accurately weigh approximately 5 mg of the this compound catalyst and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions (Illustrative):
-
Column: Chiral stationary phase (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Inject a solvent blank to ensure no interfering peaks are present.
-
Inject the prepared catalyst sample.
-
If available, inject a certified reference standard of the catalyst for comparison.
-
-
Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area normalization method, where the area of the main peak is divided by the total area of all peaks.
-
The presence of a significant peak corresponding to the opposite enantiomer would indicate racemization, while other peaks would indicate chemical impurities.
-
Technical Support Center: (2S)-N,N-dimethylpyrrolidine-2-carboxamide in Asymmetric Catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of (2S)-N,N-dimethylpyrrolidine-2-carboxamide as an organocatalyst. The information focuses on the critical effects of temperature and solvent on catalytic performance.
Disclaimer
Extensive literature searches did not yield specific quantitative data for this compound in common asymmetric reactions. The data and protocols provided below are based on structurally similar N-substituted (S)-pyrrolidine-2-carboxamide derivatives and are intended to serve as a guiding framework for experimental design and optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient Catalyst Activity: The catalyst may not be active enough under the chosen conditions. 2. Poor Substrate Reactivity: The electrophile or nucleophile may be sterically hindered or electronically deactivated. 3. Catalyst Degradation: The catalyst may be unstable in the reaction medium or at the reaction temperature. 4. Presence of Inhibitors: Trace impurities in reactants or solvent (e.g., water, acid, or base) can poison the catalyst. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 10 mol% to 20-30 mol%). 2. Elevate Temperature: Cautiously increase the reaction temperature in increments of 10°C. Note that this may negatively impact stereoselectivity. 3. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF, MeCN, DMSO). 4. Purify Reactants and Solvents: Ensure all starting materials and the solvent are of high purity and anhydrous where necessary. |
| Low Enantioselectivity (ee) | 1. Suboptimal Temperature: The reaction temperature may be too high, leading to a less organized transition state. 2. Inappropriate Solvent: The solvent may not facilitate the desired chiral induction. 3. Background (Uncatalyzed) Reaction: A non-selective uncatalyzed reaction may be competing with the catalyzed pathway. 4. Racemization of Product: The product may be susceptible to racemization under the reaction conditions. | 1. Lower Reaction Temperature: Decrease the reaction temperature (e.g., to 0°C, -20°C, or lower). This often improves enantioselectivity. 2. Solvent Optimization: Screen a variety of solvents. Aprotic and less polar solvents often provide higher enantioselectivity. 3. Lower Catalyst Loading: In some cases, a lower catalyst loading can minimize background reactions. 4. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product racemization. |
| Low Diastereoselectivity (dr) | 1. Reaction Temperature: As with enantioselectivity, higher temperatures can lead to lower diastereoselectivity. 2. Solvent Effects: The solvent can influence the facial selectivity of the attack on the electrophile. 3. Catalyst Structure: The steric and electronic properties of the catalyst play a crucial role in controlling diastereoselectivity. | 1. Optimize Temperature: Systematically vary the temperature to find the optimal balance between reaction rate and diastereoselectivity. 2. Solvent Screening: Evaluate a range of solvents to identify one that favors the desired diastereomer. 3. Consider Additives: In some cases, the addition of a co-catalyst or an additive (e.g., a Brønsted acid or base) can improve diastereoselectivity. |
| Formation of Side Products | 1. Self-Aldol of the Nucleophile: The enamine intermediate can react with the starting aldehyde or ketone. 2. Decomposition of Reactants or Products: The reaction conditions may be too harsh. 3. Michael Addition Byproducts: In aldol reactions, subsequent dehydration of the aldol product can occur. | 1. Use an Excess of the Nucleophile: This can suppress the self-aldol reaction. 2. Milder Reaction Conditions: Employ lower temperatures and shorter reaction times. 3. Optimize Quenching Procedure: Ensure the quenching step is appropriate to stop the reaction and not induce side reactions. |
Quantitative Data for Analogous N-Substituted (S)-pyrrolidine-2-carboxamide Catalysts
The following tables summarize the effect of temperature and solvent on the catalytic performance of N-substituted (S)-pyrrolidine-2-carboxamide derivatives in representative asymmetric reactions. This data should be used as a reference for optimizing reactions with this compound.
Table 1: Effect of Temperature on a Representative Asymmetric Michael Addition
| Catalyst | Temperature (°C) | Solvent | Yield (%) | ee (%) | dr (syn:anti) |
| Analogous Catalyst A | 25 | CH₂Cl₂ | >95 | 75 | 80:20 |
| Analogous Catalyst A | 0 | CH₂Cl₂ | 90 | 88 | 90:10 |
| Analogous Catalyst A | -20 | CH₂Cl₂ | 85 | 95 | 95:5 |
Table 2: Effect of Solvent on a Representative Asymmetric Aldol Reaction
| Catalyst | Temperature (°C) | Solvent | Yield (%) | ee (%) |
| Analogous Catalyst B | 0 | Toluene | 88 | 92 |
| Analogous Catalyst B | 0 | THF | 85 | 85 |
| Analogous Catalyst B | 0 | CH₂Cl₂ | 92 | 90 |
| Analogous Catalyst B | 0 | MeCN | 75 | 78 |
| Analogous Catalyst B | 0 | DMSO | 60 | 65 |
Experimental Protocols (Analogous)
The following are generalized experimental protocols for asymmetric reactions catalyzed by N-substituted (S)-pyrrolidine-2-carboxamide derivatives. These should be adapted and optimized for use with this compound.
1. General Protocol for an Asymmetric Michael Addition
-
Materials:
-
This compound (or analogous catalyst)
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the this compound catalyst (10-20 mol%).
-
Add the anhydrous solvent (e.g., Toluene, 1.0 M).
-
Add the aldehyde (1.5-2.0 equivalents) to the solution and stir for 10-15 minutes at the desired temperature.
-
Add the nitroalkene (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the chosen temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
2. General Protocol for an Asymmetric Aldol Reaction
-
Materials:
-
This compound (or analogous catalyst)
-
Ketone (e.g., acetone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Anhydrous solvent (e.g., DMSO, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the this compound catalyst (20-30 mol%).
-
Add the anhydrous solvent (e.g., DMSO, 0.5 M).
-
Add the ketone (5.0-10.0 equivalents) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and stir for 10-15 minutes.
-
Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Visualizations
Caption: General experimental workflow for asymmetric catalysis.
Caption: Key parameter relationships in organocatalysis.
Frequently Asked Questions (FAQs)
1. What is the role of the N,N-dimethyl group in this compound compared to L-proline?
The N,N-dimethylamide group replaces the carboxylic acid of L-proline. This modification prevents the formation of a zwitterion and alters the catalyst's solubility and hydrogen-bonding capabilities. The absence of the acidic proton can influence the reaction mechanism and may require the use of additives to achieve high catalytic activity and selectivity.
2. How does solvent polarity typically affect reactions catalyzed by proline-amide derivatives?
Generally, less polar, aprotic solvents such as toluene, CH₂Cl₂, and THF tend to provide higher enantioselectivities. More polar solvents like MeCN or DMSO can sometimes lead to lower selectivity, potentially by interfering with the hydrogen bonding in the transition state that dictates the stereochemical outcome. However, solvent effects can be substrate-dependent, and screening is always recommended.
3. Why does lowering the temperature often improve enantioselectivity?
Lowering the reaction temperature reduces the available thermal energy. This makes the reaction more sensitive to small differences in the activation energies of the competing diastereomeric transition states. The transition state leading to the major enantiomer is generally lower in energy, and at lower temperatures, this pathway is more significantly favored, resulting in higher enantiomeric excess.
4. Can water affect the outcome of the reaction?
The effect of water is highly dependent on the specific reaction. In some proline-catalyzed reactions, trace amounts of water can be beneficial and even accelerate the reaction. However, in other cases, water can hydrolyze the enamine intermediate, leading to a decrease in reaction rate and yield. It is generally advisable to start with anhydrous conditions and then systematically investigate the effect of water if optimization is needed.
5. What are some common co-catalysts or additives used with proline-amide catalysts?
To enhance the reactivity and selectivity of proline-amide catalysts, various additives can be employed. These include Brønsted acids (e.g., acetic acid, benzoic acid) or bases (e.g., tertiary amines), depending on the specific reaction mechanism. These additives can facilitate the turnover of the catalyst or participate in the stereochemistry-determining transition state.
Catalyst loading optimization for (S)-N,N-dimethylpyrrolidine-2-carboxamide
Welcome to the technical support center for (S)-N,N-dimethylpyrrolidine-2-carboxamide. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading and troubleshooting common issues encountered during its use in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of (S)-N,N-dimethylpyrrolidine-2-carboxamide as an organocatalyst?
(S)-N,N-dimethylpyrrolidine-2-carboxamide is a proline-derived organocatalyst. Such catalysts are known to mediate a variety of asymmetric transformations, primarily through the formation of nucleophilic enamine intermediates with carbonyl compounds.[1] Potential applications, based on analogous N-substituted pyrrolidine-2-carboxamide catalysts, include enantioselective Michael additions and aldol reactions.[1]
Q2: How does catalyst loading typically affect the reaction outcome?
Catalyst loading is a critical parameter that can influence both the reaction rate and the enantioselectivity. Insufficient catalyst loading may lead to a significant, non-selective background reaction, resulting in a lower enantiomeric excess (ee).[2] Conversely, excessively high catalyst loading is not always beneficial and can sometimes lead to catalyst aggregation, which may decrease activity.[2] Optimization is key, with typical loadings for analogous catalysts ranging from 2 mol% to 30 mol%.[1][3]
Q3: What is the impact of solvent choice on reactions catalyzed by (S)-N,N-dimethylpyrrolidine-2-carboxamide?
The solvent plays a crucial role in asymmetric catalysis by influencing the conformation and stability of the transition states.[4] For proline-derived catalysts, non-polar solvents often lead to higher enantioselectivity compared to polar solvents.[2][4] It is highly recommended to screen a range of solvents during the optimization of your reaction conditions.
Q4: Can temperature be adjusted to improve enantioselectivity?
Yes, temperature is a key parameter for optimizing enantioselectivity. Lowering the reaction temperature generally favors the formation of a more ordered transition state, which can lead to a higher enantiomeric excess.[2][4] However, reducing the temperature will also likely decrease the reaction rate. Therefore, a balance must be found between achieving high selectivity and a practical reaction time.
Q5: Are there any known additives that can enhance the performance of this type of catalyst?
Additives can significantly impact the reactivity and enantioselectivity of organocatalytic reactions. For proline-catalyzed reactions, weak Brønsted acids have been shown to improve enantioselectivity in Michael additions. In some instances, a small amount of water can also be beneficial by facilitating proton transfer steps.[2] The effect of additives is highly reaction-specific and should be evaluated on a case-by-case basis.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst is pure and has been stored correctly under inert conditions if sensitive to air or moisture. |
| Poor Quality Reagents/Solvents | Use high-purity, anhydrous solvents and purify starting materials if necessary. Impurities can act as catalyst poisons. |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters including temperature, concentration, and reaction time. |
| Incorrect Stoichiometry | Verify the molar ratios of all reactants and catalyst. |
Issue 2: Low Enantioselectivity (ee%)
| Possible Cause | Troubleshooting Step |
| Suboptimal Catalyst Loading | Optimize the catalyst loading. Start with a standard loading (e.g., 10-20 mol%) and adjust up or down.[2] |
| Incorrect Solvent Choice | Screen a variety of solvents, including both polar and non-polar options. Non-polar solvents often give better results.[4] |
| Reaction Temperature Too High | Decrease the reaction temperature. Perform the reaction at 0 °C, -20 °C, or even lower to enhance selectivity.[2] |
| Presence of Water or Impurities | Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle. |
| Background Uncatalyzed Reaction | Increase the catalyst loading to favor the catalyzed, enantioselective pathway over the non-selective background reaction.[2] |
Data Presentation
Table 1: Performance of Analogous Prolinamide Catalysts in the Asymmetric Michael Addition
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-N-Tritylpyrrolidine-2-carboxamide | 10 | Not Specified | -20 | Good | Moderate | Good |
| (S)-Pyrrolidine trifluoromethanesulfonamide | Not Specified | Not Specified | Not Specified | High | up to 50:1 | up to 99 |
| N-i-Pr-2,2′-bipyrrolidine | 15 | Not Specified | Not Specified | Excellent | up to 95:5 | up to 95 |
Note: Data is for analogous catalysts and serves as a starting point for optimization.[5][6][7]
Table 2: Performance of an Analogous Prolinamide Catalyst in the Asymmetric Aldol Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) |
| N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | 2 | DCE, H₂O (1 equiv.) | 4 | 95 | >99:1 | 99 |
Note: Data is for an analogous catalyst and serves as a starting point for optimization.[3]
Experimental Protocols
General Protocol for Asymmetric Michael Addition
This protocol is a general guideline based on procedures for similar prolinamide catalysts and should be optimized for your specific substrates.[1]
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add (S)-N,N-dimethylpyrrolidine-2-carboxamide (10-20 mol%).
-
Add the anhydrous solvent (e.g., Toluene, 1.0 M).
-
Add the aldehyde or ketone (1.5-2.0 equivalents) to the solution and stir for 10-15 minutes at the desired temperature.
-
Add the nitroolefin or other Michael acceptor (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
General Protocol for Asymmetric Aldol Reaction
This protocol is a general guideline based on procedures for similar prolinamide catalysts and should be optimized for your specific substrates.[1]
-
To a dry reaction vial under an inert atmosphere, add (S)-N,N-dimethylpyrrolidine-2-carboxamide (20-30 mol%).
-
Add the anhydrous solvent (e.g., Dioxane, 0.5 M).
-
Add the ketone (5.0-10.0 equivalents) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and stir for 10-15 minutes.
-
Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: General experimental workflow for asymmetric reactions.
Caption: Troubleshooting decision tree for low enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide: Scope and Origins of Stereoselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from (2S)-N,N-dimethylpyrrolidine-2-carboxamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving (2S)-N,N-dimethylpyrrolidine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for products derived from this compound?
A1: The primary purification techniques for chiral amides like those derived from this compound include:
-
Crystallization: This is often the method of choice for obtaining highly pure products, especially when the product is a solid. Recrystallization from suitable solvents like ethanol, acetone, acetonitrile, or 1,4-dioxane can be effective.[1]
-
Column Chromatography: Flash chromatography is frequently used to separate the desired product from impurities.[1] For chiral separations, specialized techniques are necessary.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative method for separating enantiomers using a chiral stationary phase (CSP).
-
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for chiral separations, offering advantages in speed and reduced solvent consumption compared to HPLC.[2][3][4][5]
-
Extraction: Liquid-liquid extraction is a crucial step in the work-up process to remove water-soluble impurities and inorganic salts.
Q2: How can I determine the enantiomeric excess (ee) of my purified product?
A2: The enantiomeric excess is typically determined using chiral chromatography techniques:
-
Chiral HPLC: By using a suitable chiral stationary phase, the two enantiomers can be separated and their relative peak areas can be used to calculate the ee.[6]
-
Chiral SFC: Similar to chiral HPLC, SFC can be used to separate enantiomers for ee determination.[4]
-
Indirect Method (Derivatization): In cases where direct chiral separation is challenging, the enantiomeric mixture can be reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. These diastereomers can then be separated and quantified on a standard achiral HPLC column.[7]
Q3: What are some common impurities I might encounter?
A3: Common impurities can include:
-
Unreacted starting materials, such as L-proline derivatives.
-
Reagents used in the reaction, for example, coupling agents or bases like triethylamine.
-
Byproducts from side reactions.
-
The undesired enantiomer of your product.
-
Inorganic salts from the reaction work-up.
Q4: Is racemization a concern during the synthesis and purification of this compound derivatives?
A4: Racemization can be a concern, particularly under harsh reaction or purification conditions (e.g., strong acid or base, high temperatures). It is crucial to use mild conditions whenever possible to preserve the stereochemical integrity of the product. Biocatalytic methods are also being explored for racemization-free amidation.[8]
Troubleshooting Guides
Problem 1: Low Yield After Purification
Possible Causes and Solutions
| Cause | Recommended Solution |
| Product Loss During Extraction | Ensure the pH of the aqueous phase is optimized for the extraction of your product. For basic compounds, it may be necessary to basify the aqueous layer to ensure the product is in its free base form, which is typically more soluble in organic solvents. Perform multiple extractions with smaller volumes of organic solvent for higher efficiency. |
| Product Loss During Chromatography | If using column chromatography, ensure the chosen solvent system provides good separation without causing the product to irreversibly bind to the stationary phase. For polar amides, recrystallization might be a better alternative to chromatography to avoid significant product loss.[1] |
| Incomplete Elution from Chromatography Column | If your product is not eluting from the column, the solvent system may not be polar enough. Gradually increase the polarity of the mobile phase. For basic compounds, adding a small amount of a basic modifier like triethylamine or diethylamine to the mobile phase can improve peak shape and recovery. |
| Product Precipitation during Purification | If the product precipitates during chromatography or other steps, you may need to adjust the solvent system or temperature to improve solubility. |
| Incomplete Reaction | Before purification, confirm the reaction has gone to completion using techniques like TLC, LC-MS, or NMR. If the reaction is incomplete, optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). |
Problem 2: Poor Separation of Enantiomers in Chiral Chromatography (HPLC/SFC)
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The choice of CSP is critical for chiral separations. For amides, polysaccharide-based CSPs like Chiralcel® OD-H and Chiralpak® IC have shown good results in SFC.[4] It is often necessary to screen several different CSPs to find the one that provides the best resolution for your specific compound. |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase, including the organic modifier (e.g., methanol, ethanol, isopropanol) and any additives, significantly impacts the separation. Systematically vary the ratio of the organic modifier to the supercritical fluid (in SFC) or the hexane/alcohol ratio (in normal-phase HPLC). |
| Need for an Additive | For basic compounds like N,N-dialkyl prolinamides, adding a basic additive (e.g., diethylamine) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic additive (e.g., trifluoroacetic acid) may be beneficial. |
| Temperature Effects | Temperature can influence the chiral recognition mechanism. Experiment with different column temperatures to see if it improves the separation. |
Experimental Protocols
Protocol 1: General Purification of L-Prolinamide (as an example for a related compound)
This protocol is adapted from a patent for refining L-prolinamide and can be used as a starting point for developing a purification strategy for this compound, with adjustments for the different properties of a tertiary amide.
-
Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane, chloroform, or ethyl acetate.
-
Alkaline Wash: Treat the organic solution with an aqueous solution of an inorganic alkali (e.g., potassium hydroxide, sodium hydroxide) to neutralize any acidic impurities and salts of the product. This step should be performed at a low temperature (e.g., 0-10 °C) to minimize potential side reactions.
-
Phase Separation and Extraction: Separate the organic layer. Extract the aqueous layer again with the organic solvent to recover any dissolved product.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent.
-
Crystallization: Dissolve the concentrated crude product in a suitable solvent for crystallization (e.g., ethyl acetate). The product can be dissolved in a minimum amount of hot solvent and then allowed to cool slowly to induce crystallization. The crystals are then collected by filtration and dried.
Quantitative Data for L-Prolinamide Purification
| Parameter | Value |
| Yield | 80.0% |
| Final Purity (by HPLC) | 99.7% |
| Undesired Enantiomer (by GC) | 0.15% |
Data adapted from patent CN102180823A for L-prolinamide.
Protocol 2: Chiral SFC for Separation of Amide Enantiomers
This protocol provides a general workflow for developing a chiral SFC method for amide enantiomers.
-
Column Screening: Screen a selection of chiral stationary phases (CSPs). For amides, polysaccharide-based columns such as Chiralcel® OD-H and Chiralpak® IC are good starting points.[4]
-
Mobile Phase Optimization:
-
Start with a mobile phase of supercritical CO₂ and an organic modifier (e.g., methanol).
-
Vary the percentage of the organic modifier to optimize retention and resolution.
-
If separation is not achieved, try other modifiers like ethanol or isopropanol.
-
For basic analytes, add a small amount of a basic additive (e.g., 0.1% diethylamine) to the organic modifier.
-
-
Parameter Optimization:
-
Optimize the column temperature and back pressure to further improve the separation.
-
-
Solubility Considerations: For preparative SFC, ensure the compound is sufficiently soluble in the chosen mobile phase to allow for high loading and throughput.[2]
Visualizations
Caption: General workflow for the purification and analysis of products from this compound reactions.
Caption: Troubleshooting flowchart for low yield in the purification of this compound reaction products.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritical fluid chromatographic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. uma.es [uma.es]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
Troubleshooting diastereoselectivity in prolinamide catalyzed additions
Welcome to the technical support center for prolinamide-catalyzed additions. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to diastereoselectivity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My reaction shows low diastereoselectivity. What are the common causes and how can I improve it?
Low diastereoselectivity in prolinamide-catalyzed additions can stem from several factors, including inappropriate solvent choice, suboptimal temperature, or issues with the catalyst structure or reactants.
A systematic approach to troubleshooting this issue is outlined in the workflow below:
Figure 1: A stepwise guide to troubleshooting low diastereoselectivity.
Could the solvent be the cause of poor diastereoselectivity?
Yes, the solvent plays a critical role in the stability of the transition state and can significantly influence diastereoselectivity.[1][2] A change in solvent can dramatically alter the stereochemical outcome.
For instance, in the proline-catalyzed aldol reaction of cyclopentanone, the diastereoselectivity can be inverted by switching from methanol to hexane.[2]
Solvent Effects on Diastereoselectivity in a Proline-Catalyzed Aldol Reaction
| Solvent | Diastereomeric Ratio (anti:syn) |
|---|---|
| Methanol | 3:1 |
| Hexane | 1:2 |
Data adapted from reference[2].
Recommendation:
-
Screen a range of aprotic polar solvents such as DMSO, DMF, and acetonitrile, as well as less polar solvents like dichloromethane (DCM) and toluene.[1]
-
Consider using water as a solvent, as it has been shown to enhance diastereoselectivity in certain cases.[2][3] For example, a prolinamide-catalyzed aldol reaction of cyclohexanone in water at 0°C can achieve a diastereomeric ratio of >20:1.[2][3]
-
Solvent mixtures can sometimes provide an optimal balance of reactivity and selectivity.[1]
How does temperature affect the diastereoselectivity of my reaction?
Lowering the reaction temperature is a common and effective strategy to improve diastereoselectivity.[1] Reactions run at 0°C, -20°C, or even lower temperatures often show significantly enhanced stereocontrol.[1]
For example, in a prolinamide-catalyzed aldol reaction, decreasing the temperature from room temperature to -25°C increased the enantiomeric excess from 66% to 93% ee, indicating a significant improvement in stereoselectivity.[4][5]
Recommendation:
-
Perform a temperature optimization study to find the best balance between the reaction rate and diastereoselectivity.[1] Start with 0°C and incrementally decrease the temperature.
My diastereoselectivity is still low after optimizing the solvent and temperature. Should I consider a different prolinamide catalyst?
Yes, the structure of the prolinamide catalyst itself is a crucial determinant of stereoselectivity. The steric and electronic properties of the substituents on the prolinamide can have a profound impact.[6]
-
Steric Bulk: Introducing bulky substituents on the prolinamide can create a more rigid transition state, leading to better stereochemical control.[6] For instance, an N-mesityl-prolinamide has been shown to be an effective catalyst.[6]
-
Hydrogen Bonding: The presence of a hydrogen bond donor group, such as a hydroxyl group or a more acidic N-H proton, on the prolinamide can lead to better organization of the transition state and improved selectivity.[4][5][7] The enantioselectivity of prolinamide catalysts often increases as the amide N-H becomes a better hydrogen bond donor.[4][5]
Effect of Prolinamide Structure on Enantioselectivity in an Aldol Reaction
| Catalyst | Key Feature | Enantiomeric Excess (ee) |
|---|---|---|
| Simple N-alkyl prolinamides | Weak H-bond donor | 15-23% |
| N-aryl prolinamides | More acidic N-H | 31-46% |
| Prolinamide with terminal -OH | Additional H-bonding | up to >99% |
Data compiled from references[4][5].
Recommendation:
-
If using a simple prolinamide, consider synthesizing a derivative with bulkier substituents or additional hydrogen-bonding moieties.
Can the presence of water or other additives influence the reaction?
Absolutely. Water can have a marked effect on both diastereoselectivity and reactivity.[2][3] In some systems, the addition of a small amount of water is beneficial, while in others it can be detrimental.[2][3] Similarly, acidic co-catalysts can sometimes improve catalyst turnover and stereoselectivity.[6]
Recommendation:
-
If your reaction is performed under strictly anhydrous conditions, consider a controlled experiment with the addition of a small amount of water.
-
Conversely, if your reagents or solvents may contain trace amounts of water, try running the reaction under rigorously dry conditions.
-
The use of an acidic additive, such as benzoic acid, has been shown to be beneficial in some prolinamide-catalyzed Michael additions.[8]
Key Experimental Protocols
General Protocol for a Prolinamide-Catalyzed Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
To a stirred solution of the aldehyde (1.0 mmol) in the desired solvent (2.0 mL) is added the prolinamide catalyst (0.1 mmol, 10 mol%).
-
The ketone (5.0 mmol, 5.0 equivalents) is then added.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature, 0°C, or -25°C) and monitored by TLC or GC/MS.
-
Upon completion, the reaction is quenched, typically with a saturated aqueous solution of NH4Cl.[1]
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis of the purified product.
Visualizing Reaction Mechanisms
The diastereoselectivity in prolinamide-catalyzed additions is determined by the facial selectivity of the attack of the enamine intermediate on the electrophile. The catalyst structure directs the approach of the electrophile.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Stability issues of (2S)-N,N-dimethylpyrrolidine-2-carboxamide under reaction conditions
Welcome to the technical support center for (2S)-N,N-dimethylpyrrolidine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various reaction conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions regarding the stability of this compound and offers troubleshooting advice for potential issues.
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are understood to be hydrolysis and oxidation. The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding (2S)-pyrrolidine-2-carboxylic acid and dimethylamine. Oxidative degradation can also occur, particularly at elevated temperatures and in the presence of oxidizing agents or metal ions.
Q2: My reaction is showing incomplete conversion or unexpected side products. Could the stability of this compound be the issue?
A2: Yes, instability of this compound under your specific reaction conditions could lead to incomplete reactions or the formation of impurities. Hydrolysis of the amide bond is a common issue. Consider the pH of your reaction mixture. Strongly acidic or basic conditions can accelerate this degradation.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to control the reaction environment.
-
pH Control: Maintain a pH as close to neutral as possible, unless the reaction chemistry requires acidic or basic conditions. If extreme pH is necessary, consider minimizing reaction time and temperature.
-
Temperature Control: Whenever possible, run reactions at lower temperatures to reduce the rate of degradation.
-
Inert Atmosphere: If oxidative degradation is a concern, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]
-
Reagent Purity: Ensure the purity of all reagents and solvents to avoid contaminants that could catalyze degradation.
Q4: What are the expected degradation products of this compound?
A4: The primary and most predictable degradation products from hydrolysis are (2S)-pyrrolidine-2-carboxylic acid (proline) and dimethylamine. Under oxidative conditions, a more complex mixture of products could be formed, potentially including N-methylsuccinimide and other oxidized species, analogous to the degradation of similar cyclic amides.[1][2]
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides an estimated stability profile based on general principles of amide hydrolysis and data from related compounds. These values should be used as a guideline for experimental design.
| Condition | Temperature (°C) | Estimated Degradation (after 24h) | Potential Degradation Products |
| Acidic Hydrolysis | |||
| 0.1 M HCl | 25 | < 5% | (2S)-pyrrolidine-2-carboxylic acid, Dimethylamine |
| 0.1 M HCl | 60 | 10 - 25% | (2S)-pyrrolidine-2-carboxylic acid, Dimethylamine |
| 1 M HCl | 60 | > 50% | (2S)-pyrrolidine-2-carboxylic acid, Dimethylamine |
| Basic Hydrolysis | |||
| 0.1 M NaOH | 25 | < 5% | (2S)-pyrrolidine-2-carboxylic acid, Dimethylamine |
| 0.1 M NaOH | 60 | 15 - 30% | (2S)-pyrrolidine-2-carboxylic acid, Dimethylamine |
| 1 M NaOH | 60 | > 60% | (2S)-pyrrolidine-2-carboxylic acid, Dimethylamine |
| Oxidative Conditions | |||
| 3% H₂O₂ | 25 | 5 - 15% | Oxidized pyrrolidine derivatives, (2S)-pyrrolidine-2-carboxylic acid, Dimethylamine |
| Thermal Stress | |||
| 80°C (in neutral aqueous solution) | 80 | < 10% | (2S)-pyrrolidine-2-carboxylic acid, Dimethylamine |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic water bath or oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Incubate one set of vials at room temperature (25°C) and another set at an elevated temperature (e.g., 60°C) for 24 hours.
-
After incubation, neutralize the samples with an appropriate amount of NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Incubate one set of vials at room temperature (25°C) and another set at an elevated temperature (e.g., 60°C) for 24 hours.
-
After incubation, neutralize the samples with an appropriate amount of HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Heat the stock solution (in a neutral aqueous solution) at an elevated temperature (e.g., 80°C) for 24 hours.
-
-
Sample Analysis:
-
Analyze all samples (including a control sample of the stock solution stored at 4°C) by a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). A typical starting gradient could be 5% B, increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Validation of the method should be performed to ensure it is stability-indicating, meaning it can resolve the parent compound from all significant degradation products. [3]
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
References
Technical Support Center: (2S)-N,N-dimethylpyrrolidine-2-carboxamide Catalyst Regeneration and Recycling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the regeneration and recycling of the (2S)-N,N-dimethylpyrrolidine-2-carboxamide catalyst. The information herein is compiled from established principles of organocatalyst recovery and data from analogous proline-derived systems, as specific literature on the recycling of this particular homogeneous catalyst is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as L-proline dimethylamide, is a chiral organocatalyst derived from the natural amino acid L-proline. Its structure features a pyrrolidine ring, a common motif in many organocatalysts that facilitate asymmetric reactions. It is typically used in various stereoselective transformations, such as aldol and Michael reactions, due to its ability to form key intermediates like enamines.
Q2: What are the main challenges in recycling this homogeneous catalyst?
As a homogeneous catalyst, this compound is soluble in the reaction mixture, which makes its separation from the product and unreacted starting materials challenging. Conventional work-up procedures can lead to catalyst loss. Efficient recycling strategies aim to overcome this by selectively separating the catalyst for reuse.
Q3: What are the general strategies for recovering proline-derived organocatalysts?
Common strategies for the recovery of proline-derived organocatalysts, which can be adapted for this compound, include:
-
Precipitation and Filtration: Altering the solvent system to decrease the catalyst's solubility, leading to its precipitation and subsequent recovery by filtration.
-
Solvent-Resistant Nanofiltration (SRNF): Using a membrane to separate the larger catalyst molecule from the smaller product and solvent molecules.
-
Immobilization: Anchoring the catalyst to a solid support (e.g., silica, polymer beads) to create a heterogeneous system that can be easily filtered. While effective, this modifies the catalyst's structure and may alter its activity and selectivity.
Q4: Is this compound stable under typical reaction conditions?
Proline-derived catalysts are generally robust. However, their stability can be affected by factors such as high temperatures, strong acids or bases, and prolonged reaction times. Potential degradation pathways for pyrrolidine-based catalysts can involve oxidation or ring-opening under harsh conditions. It is advisable to conduct reactions under the mildest possible conditions to ensure catalyst longevity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Catalyst Recovery Yield | The catalyst remains dissolved in the post-reaction mixture. | - Optimize Anti-Solvent: Experiment with different anti-solvents and ratios to maximize catalyst precipitation. - Temperature Adjustment: Cooling the mixture may further decrease the catalyst's solubility. - Membrane Selection (for SRNF): Ensure the membrane's molecular weight cut-off is appropriate to retain the catalyst effectively. |
| Decreased Catalytic Activity/Enantioselectivity Upon Reuse | - Catalyst Degradation: Partial decomposition of the catalyst during the reaction or work-up. - Residual Impurities: Presence of residual starting materials, byproducts, or solvent on the recovered catalyst. | - Reaction Condition Optimization: Minimize reaction time and temperature. - Thorough Washing: Wash the recovered catalyst with a suitable solvent in which it is insoluble but impurities are soluble. - Drying: Ensure the catalyst is thoroughly dried under vacuum to remove any residual solvent. |
| Product Contamination with Recovered Catalyst | Incomplete separation of the catalyst from the product. | - Improve Separation Technique: If using precipitation/filtration, ensure a fine filter paper is used and wash the product thoroughly. - Extraction: Perform an aqueous wash to extract the water-soluble catalyst from the organic product phase. - Chromatography: If feasible, purify the product using column chromatography. |
| Catalyst Fails to Precipitate | The chosen solvent/anti-solvent system is not effective. | - Solvent Screening: Conduct small-scale solubility tests with various solvent/anti-solvent combinations. - Increase Catalyst Concentration: A higher initial catalyst concentration may facilitate precipitation. |
Quantitative Data on Recycling Efficiency of Analogous Proline-Derived Catalysts
| Catalyst System | Recovery Method | Number of Cycles | Typical Yield/Enantioselectivity | Reference |
| Polymer-Supported Prolinamide | Filtration | 5 | Maintained high yield and >90% ee | General observation from literature on supported catalysts |
| Lipophilic Cinchona Squaramide | Precipitation/Centrifugation | Multiple | Excellent catalytic activity maintained | Based on similar small molecule organocatalysts |
| Homogeneous Catalyst with SRNF | Membrane Filtration | 4 | >99% yield and >91% ee maintained | General capability of SRNF for organocatalyst recovery |
Detailed Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on the recovery of similar proline-derived organocatalysts. Optimization for your specific reaction system is highly recommended.
Protocol 1: Catalyst Recovery by Precipitation and Filtration
This method is suitable when the catalyst has significantly different solubility in the reaction solvent compared to an "anti-solvent."
Workflow Diagram:
Caption: Workflow for Catalyst Recovery by Precipitation.
Methodology:
-
Reaction Completion: Once the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, GC, NMR), cool the reaction mixture to room temperature.
-
Addition of Anti-Solvent: To the reaction mixture, add a sufficient volume of a pre-selected anti-solvent (a solvent in which the catalyst is poorly soluble, but the product and other components are soluble). Common anti-solvents for polar catalysts include non-polar organic solvents like hexanes or diethyl ether. The optimal ratio of reaction solvent to anti-solvent should be determined empirically.
-
Catalyst Precipitation: Stir the resulting mixture at room temperature or below (e.g., 0 °C) for a period (e.g., 30-60 minutes) to induce complete precipitation of the catalyst.
-
Vacuum Filtration: Collect the precipitated catalyst by vacuum filtration using a Buchner funnel and an appropriate filter paper.
-
Washing: Wash the collected solid catalyst cake with a small amount of the cold anti-solvent to remove any adsorbed impurities.
-
Drying: Dry the recovered catalyst under high vacuum to remove all traces of solvent.
-
Analysis and Reuse: Characterize the recovered catalyst (e.g., by NMR) to confirm its purity and structural integrity before reusing it in subsequent reactions.
Protocol 2: Conceptual Workflow for Catalyst Recovery by Solvent-Resistant Nanofiltration (SRNF)
This method is applicable for separating the catalyst from the product based on molecular size differences.
Workflow Diagram:
Common pitfalls in the application of proline-derived organocatalysts
Technical Support Center: Proline-Derived Organocatalysts
Welcome to the technical support center for proline-derived organocatalysts. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the application of these versatile catalysts.
Frequently Asked Questions (FAQs)
Q1: My proline-catalyzed reaction is showing low or no conversion. What are the common causes?
A1: Low or no conversion in proline-catalyzed reactions can stem from several factors:
-
Poor Catalyst Solubility: L-proline has limited solubility in many common organic solvents.[1][2] Ensure you are using a solvent in which proline is sufficiently soluble, such as DMSO, DMF, or acetonitrile.[2] Alternatively, consider using a more soluble proline derivative or a co-solvent system.[3] The use of methanol/water mixtures has been shown to be effective.[2]
-
Inappropriate Catalyst Loading: While organocatalysts are used in sub-stoichiometric amounts, excessively low catalyst loading can lead to slow or incomplete reactions. Typical loadings for proline range from 10-30 mol%.[4][5] Optimization of catalyst loading is often necessary for specific substrates.
-
Presence of Water (in excess or absence): The role of water is complex. In some cases, a small amount of water can be beneficial, accelerating the rate-determining proton transfer step.[6] However, excess water can inhibit the reaction by suppressing the formation of key intermediates.[7] Conversely, completely anhydrous conditions can also be detrimental.[8] The optimal amount of water is reaction-dependent.
-
Catalyst Deactivation: Proline can react with carbonyl compounds (ketones or aldehydes) to form a stable oxazolidinone, a so-called "parasitic" equilibrium that sequesters the catalyst and prevents it from entering the catalytic cycle.[3][8]
-
Low Reaction Temperature: While lower temperatures can improve enantioselectivity, they also decrease the reaction rate.[9][10] If conversion is the primary issue, consider running the reaction at a higher temperature initially.
Q2: I am observing poor enantioselectivity or diastereoselectivity in my reaction. How can I improve it?
A2: Suboptimal stereoselectivity is a frequent challenge. Here are key areas to investigate:
-
Solvent Effects: The choice of solvent significantly impacts the transition state geometry and, consequently, the stereochemical outcome.[9][10] A systematic solvent screen is highly recommended. For instance, in some aldol reactions, moving from DMSO to THF has been shown to increase enantioselectivity.[10]
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the more ordered transition state.[9][10] However, this may come at the cost of longer reaction times.
-
Water Content: As with reaction conversion, the amount of water can influence stereoselectivity. Controlled addition of water has been shown to favor stereoselectivity in some cases.[11]
-
Catalyst Structure: Modifications to the proline backbone can enhance stereocontrol through increased steric hindrance. Consider using a proline derivative with bulky substituents.[12]
-
Substrate Concentration: High concentrations of reactants can sometimes lead to background (uncatalyzed) reactions, which are typically non-selective and can erode the overall enantiomeric excess.
Q3: I am having difficulty with the purification of my product. What are common impurities and how can they be removed?
A3: Purification can be challenging due to the nature of the reaction components. Common impurities include:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will need to separate your product from the starting aldehyde/ketone and any other reagents.
-
Aldol Condensation or Self-Aldolization Products: These side reactions can be prevalent, especially with aliphatic aldehydes.[13] Optimizing reaction conditions, such as using diluted conditions and lower catalyst loading, can help minimize these byproducts.[13]
-
Proline Catalyst: The catalyst itself needs to be removed. Proline's polarity can sometimes make its separation from a polar product difficult. Recrystallization is a common method for removing impurities from crystalline products.[14]
-
Oxazolidinone Adduct: The catalyst deactivation product may also be present in the reaction mixture.
Troubleshooting Guide: Low Yield and/or Selectivity
| Symptom | Possible Cause | Suggested Solution |
| Low Conversion | Poor catalyst solubility | - Use polar aprotic solvents like DMSO, DMF, or acetonitrile.[2]- Employ a methanol/water mixture.[2]- Use a more soluble proline derivative.[3] |
| Insufficient catalyst loading | - Increase catalyst loading incrementally (e.g., from 10 mol% to 30 mol%). | |
| Catalyst deactivation (oxazolidinone formation) | - Use a larger excess of the ketone donor.[15]- Consider using a modified proline catalyst less prone to this side reaction. | |
| Reaction temperature is too low | - Increase the reaction temperature (e.g., from 0°C to room temperature). | |
| Low Enantioselectivity | Inappropriate solvent | - Screen a range of solvents with varying polarities.[9] |
| Reaction temperature is too high | - Lower the reaction temperature (e.g., from room temperature to 0°C or -20°C).[9][10] | |
| Uncontrolled water content | - Add a controlled amount of water (e.g., 1 equivalent).- Alternatively, use activated molecular sieves for anhydrous conditions.[9] | |
| Low Diastereoselectivity | Substrate-dependent issue | - For some substrates like cyclopentanone, low diastereoselectivity is common.[2]- Lowering the temperature can sometimes improve the dr.[2] |
| Reaction kinetics | - Monitor the reaction over time; in some cases, the diastereomeric ratio can change with conversion. |
Experimental Protocols
General Protocol for a Proline-Catalyzed Intermolecular Aldol Reaction
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Solvent and Ketone Addition: Add the ketone (5.0 to 10.0 equiv) and the chosen solvent (e.g., DMSO, 2.0 mL).
-
Catalyst Addition: Add L-proline (0.1 to 0.3 mmol, 10-30 mol%).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature, 0°C, or -20°C). Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General catalytic cycle of a proline-catalyzed aldol reaction and the parasitic oxazolidinone equilibrium.
Caption: A troubleshooting workflow for optimizing proline-catalyzed reactions.
References
- 1. Proline Based Organocatalysis: Supported and Unsupported Approach: Ingenta Connect [ingentaconnect.com]
- 2. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Clarification of the role of water in proline-mediated aldol reactions. | Semantic Scholar [semanticscholar.org]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 14. DSpace [cora.ucc.ie]
- 15. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Chiral Ligands: (2S)-N,N-dimethylpyrrolidine-2-carboxamide in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral ligand is a pivotal decision in the development of asymmetric catalytic reactions, directly impacting the enantioselectivity, yield, and overall efficiency of a synthetic route. This guide provides an objective comparison of the proline-derived chiral ligand, (2S)-N,N-dimethylpyrrolidine-2-carboxamide, with other notable classes of chiral ligands in key asymmetric transformations. The following analysis is supported by experimental data from peer-reviewed literature to facilitate an informed choice of catalyst for specific research and development needs.
Introduction to this compound
This compound belongs to the family of chiral organocatalysts derived from the natural amino acid L-proline. These catalysts are attractive due to their ready availability, operational simplicity, and the ability to promote reactions under mild, often metal-free, conditions. The rigid pyrrolidine scaffold provides a well-defined chiral environment, while the N,N-dimethylcarboxamide moiety influences the ligand's steric and electronic properties, as well as its solubility.
Performance in Asymmetric Catalysis: A Comparative Overview
The efficacy of this compound and its analogues is typically evaluated in fundamental carbon-carbon bond-forming reactions, such as the aldol and Michael addition reactions. While direct, side-by-side comparative studies featuring this specific ligand are limited, data from structurally similar N-alkylated proline carboxamides and other proline derivatives provide valuable insights into its expected performance relative to other classes of chiral ligands.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of chiral β-hydroxy carbonyl compounds. Proline and its derivatives catalyze this reaction through an enamine-based mechanism.
Table 1: Performance of this compound and Other Chiral Ligands in the Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde.
| Ligand/Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | 5-10 | DMSO | - | - | up to 80[1][2] |
| (2S)-N-Phenylpyrrolidine-2-carboxamide | 10 | Neat | 168 | 98 | 26 |
| (2S)-N-Benzylpyrrolidine-2-carboxamide | 10 | Neat | 168 | 98 | 18 |
| This compound (and similar N-alkyl amides) | - | - | - | - | Generally low to moderate[3][4] |
| (S)-2-(Pyrrolidin-2-yl)ethan-1-amine | - | Water | - | - | - |
| Proline-derived N-Sulfonylcarboxamides | 5-10 | Various | - | High | up to 98[1][2] |
| (1S,2S)-Diphenyl-2-aminoethanol prolinamide derivative (3h) | - | - | - | High | up to 93 (aromatic aldehydes) |
Note: Data for N-alkyl and N-aryl prolinamides are from various sources and reaction conditions may differ slightly.
Studies have shown that simple L-prolinamides derived from aliphatic and aromatic amines, including N-alkylated versions like this compound, tend to provide moderate enantioselectivities in the direct aldol reaction.[3][4] In contrast, proline-derived N-sulfonylcarboxamides have demonstrated significantly improved enantioselectivities, reaching up to 98% ee.[1][2] This suggests that the electronic nature of the substituent on the carboxamide plays a crucial role in the stereochemical outcome.
Asymmetric Michael Addition
The Michael addition is a versatile method for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. Proline-derived organocatalysts are also effective in promoting this transformation.
Table 2: Performance of Chiral Ligands in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene.
| Ligand/Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | 35 | DMSO | rt | 92 | 20 |
| (S)-Pyrrolidine trifluoromethanesulfonamide | - | - | - | High | up to 99 |
| (S)-2-(Trifluoromethyl)pyrrolidine | 10 | Toluene | rt | 98 | 94 (syn) |
| (S)-Diphenylprolinol silyl ether | 5 | Toluene | 4 | 87 | 99 |
Experimental Protocols
General Procedure for the Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a generalized procedure based on the work of List and co-workers.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (e.g., acetone, 5.0 mL)
-
L-Proline (or proline derivative catalyst, 0.05-0.3 mmol, 5-30 mol%)
-
Solvent (e.g., DMSO, neat)
Procedure:
-
To a stirred solution of the aldehyde in the chosen solvent, add the ketone.
-
Add the proline-derived catalyst to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or cooled) and monitor by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general catalytic cycle for proline-catalyzed reactions and a typical experimental workflow.
Caption: Catalytic cycle of a proline-derived carboxamide in an asymmetric aldol reaction.
Caption: General experimental workflow for an asymmetric reaction using a chiral organocatalyst.
Conclusion
This compound is a readily accessible chiral organocatalyst derived from L-proline. While it offers the advantages of operational simplicity and metal-free catalysis, experimental evidence suggests that in its simple N,N-dialkyl form, it may provide only low to moderate enantioselectivity in asymmetric aldol reactions. For achieving high stereocontrol, proline derivatives with electronically modified carboxamide groups, such as N-sulfonylcarboxamides, or other classes of chiral ligands like diphenylprolinol silyl ethers, may be more effective. The choice of ligand should be carefully considered based on the specific reaction, substrates, and desired level of stereoselectivity. Further optimization of reaction conditions for this compound could potentially enhance its catalytic performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline-Derived N-Sulfonylcarboxamides: Readily Available, Highly Enantioselective and Versatile Catalysts for Direct Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 3. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study | MDPI [mdpi.com]
A Comparative Guide to N-Substituted Proline Derivatives in Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is critical for the efficient and stereoselective synthesis of chiral molecules. L-proline, a naturally occurring amino acid, has distinguished itself as a powerful organocatalyst for asymmetric reactions, most notably the aldol reaction. Its efficacy stems from its bifunctional nature, possessing both a secondary amine to form a nucleophilic enamine intermediate with a ketone and a carboxylic acid to activate the electrophilic aldehyde via hydrogen bonding.
This guide provides a comparative analysis of various N-substituted proline derivatives as catalysts in the asymmetric aldol reaction. By modifying the N-substituent on the proline core, researchers can fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity, diastereoselectivity, and enantioselectivity. This guide will present quantitative data from the literature, detail experimental protocols, and provide visualizations to aid in the selection of the most suitable catalyst for a given synthetic challenge.
The Role of the N-Substituent
The substitution on the proline nitrogen plays a pivotal role in the catalytic cycle. While unsubstituted L-proline is a highly effective and widely used catalyst, certain N-substituents can enhance its performance. However, it is crucial to note that acylation of the proline nitrogen to form an amide, such as in N-benzoyl or N-Boc-L-proline, blocks the secondary amine necessary for enamine formation. Consequently, these derivatives are generally not active as catalysts for the aldol reaction via the established enamine mechanism and are more commonly used as ligands or synthetic precursors.
The focus of this guide is on N-substituted proline derivatives that retain a secondary amine or possess alternative functionalities that promote the aldol reaction. We will explore the impact of N-aryl and N-alkyl amide, thioamide, and sulfonylamide modifications on the catalytic efficiency of the proline scaffold.
Performance Comparison of N-Substituted Proline Derivatives
The following tables summarize the performance of various N-substituted proline derivatives in the asymmetric aldol reaction. It is important to consider that the reaction conditions may vary between studies, which can influence the results.
N-Prolinamide Derivatives in the Aldol Reaction of 4-Nitrobenzaldehyde and Acetone
The following data, adapted from Tang, Jiang, et al., illustrates the effect of different N-substituents on the prolinamide catalyst in the reaction between 4-nitrobenzaldehyde and acetone.[1][2][3][4]
| Catalyst (N-Substituent) | Yield (%) | Enantiomeric Excess (ee, %) |
| Alkyl Prolinamides | ||
| N-Methyl | 90 | 23 |
| N-Ethyl | 92 | 20 |
| N-Isopropyl | 95 | 15 |
| N-Benzyl | 96 | 18 |
| Aryl Prolinamides | ||
| N-Phenyl | 98 | 31 |
| N-(4-Methoxyphenyl) | 98 | 31 |
| N-(4-Chlorophenyl) | 96 | 40 |
| N-(4-Nitrophenyl) | 95 | 46 |
| Prolinamides with a Terminal Hydroxyl Group | ||
| N-((S)-2-hydroxy-1-phenylethyl) | 95 | 76 |
| N-((1S,2S)-1,2-diphenyl-2-hydroxyethyl) | 96 | 86 |
Reaction conditions: 4-nitrobenzaldehyde, acetone, 20 mol% catalyst, room temperature.
The data indicates that N-aryl prolinamides generally provide higher enantioselectivity than N-alkyl prolinamides.[1][2][3][4] This is attributed to the increased acidity of the N-H proton in N-aryl amides, which enhances its ability to act as a hydrogen bond donor to the aldehyde substrate.[1][5] Furthermore, the presence of a terminal hydroxyl group on the N-substituent significantly improves the enantioselectivity, suggesting a more organized transition state through additional hydrogen bonding.[1][5]
Comparative Performance of Prolinamides and Prolinethioamides
The replacement of the amide oxygen with sulfur to form a thioamide can influence the catalyst's acidity and, consequently, its catalytic activity.
| Catalyst | Co-catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Mesitylprolinamide | - | 70 | 20 |
| N-Mesitylprolinamide | Acetic Acid | 80 | 45 |
| N-Mesitylprolinethioamide | - | 40 | 70 |
| N-Mesitylprolinethioamide | Acetic Acid | 92 | 95 |
Reaction conditions: Cyclohexanone, 4-nitrobenzaldehyde, 20 mol% catalyst, with or without acetic acid co-catalyst.
The prolinethioamide derivative demonstrates superior enantioselectivity, particularly with the addition of an acid co-catalyst.[5] The increased acidity of the thioamide proton is believed to contribute to a more effective activation of the aldehyde.[5]
N-Sulfonylprolinamide Derivatives
N-Sulfonylprolinamides represent another class of modified proline catalysts where the carboxylic acid is replaced by a more acidic N-sulfonylcarboxamide group.
| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | DMSO | 95 | 80 |
| N-(Phenylsulfonyl)prolinamide | DMSO | 98 | 92 |
| N-(4-Tolylsulfonyl)prolinamide | DMSO | 99 | 95 |
| N-(2-Naphthylsulfonyl)prolinamide | CH2Cl2 | 96 | 98 |
Reaction conditions: 4-nitrobenzaldehyde, acetone, 5-10 mol% catalyst, room temperature.
The N-arylsulfonyl derivatives of proline amide show significantly improved enantioselectivities compared to L-proline, even at lower catalyst loadings.[6] This highlights the beneficial effect of increasing the acidity of the hydrogen-bond-donating group.[6]
Experimental Protocols
The following are generalized experimental protocols for asymmetric aldol reactions using N-substituted proline derivatives.
General Protocol for Aldol Reaction Catalyzed by N-Prolinamide Derivatives
This protocol is adapted from the work of Tang, Jiang, et al.[2]
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., anhydrous acetone)
-
N-Prolinamide catalyst (20 mol%)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To the anhydrous ketone (1 mL), add the aldehyde (0.5 mmol) and the N-prolinamide catalyst (0.1 mmol, 20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or -25 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
General Protocol for Aldol Reaction Catalyzed by N-Sulfonylprolinamide Derivatives
This protocol is a general representation based on the use of N-sulfonylprolinamide catalysts.[6]
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
N-Sulfonylprolinamide catalyst (5-10 mol%)
-
Anhydrous solvent (e.g., DMSO or CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a reaction vessel, dissolve the N-sulfonylprolinamide catalyst (5-10 mol%) in the anhydrous solvent.
-
Add the aldehyde (1.0 equivalent) to the catalyst solution.
-
Add the ketone (5-10 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, add a saturated aqueous solution of NH4Cl to quench the reaction.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the aldol product.
-
Analyze the enantiomeric excess by chiral HPLC.
Visualizing the Catalytic Process
The following diagrams illustrate the general catalytic cycle for a proline-derivative-catalyzed aldol reaction and a typical experimental workflow.
Conclusion
The modification of the N-substituent on the proline scaffold offers a powerful strategy for optimizing the performance of organocatalysts in asymmetric aldol reactions. While simple N-acylation deactivates the catalyst for the enamine-mediated pathway, the introduction of N-amide, thioamide, and sulfonylamide functionalities can lead to significant improvements in enantioselectivity. The choice of the N-substituent allows for the fine-tuning of the catalyst's acidity and steric environment, which are key to achieving high levels of stereocontrol. This guide provides a starting point for researchers to select and implement the most promising N-substituted proline derivatives for their specific synthetic targets.
References
A Comparative Guide to Enantiomeric Excess Validation in Reactions Catalyzed by (2S)-N,N-dimethylpyrrolidine-2-carboxamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric organocatalysis, the development of efficient and selective chiral catalysts is paramount for the synthesis of enantioenriched molecules. Pyrrolidine-based catalysts, particularly derivatives of L-proline, have emerged as a versatile and powerful class of organocatalysts for a variety of stereoselective transformations. This guide provides a comparative analysis of the validation of enantiomeric excess in reactions catalyzed by (2S)-N,N-dimethylpyrrolidine-2-carboxamide and its structural analogs. While specific performance data for this compound in benchmark asymmetric reactions is not extensively documented in the reviewed literature, this guide leverages data from closely related prolinamide catalysts to offer a valuable performance comparison.
The catalytic activity of prolinamides is attributed to their ability to form chiral enamine or iminium ion intermediates, which then react with electrophiles in a stereocontrolled manner. The substituents on the amide nitrogen can significantly influence the steric and electronic properties of the catalyst, thereby affecting its reactivity and the enantioselectivity of the transformation.
Performance Comparison of Pyrrolidine-Based Catalysts in Asymmetric Reactions
The efficacy of this compound and its alternatives can be benchmarked through their performance in key asymmetric carbon-carbon bond-forming reactions, such as the aldol and Michael additions. The following tables summarize the performance of various prolinamide and other pyrrolidine-based catalysts in these reactions, providing a framework for comparison.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental transformation for the stereoselective synthesis of β-hydroxy carbonyl compounds. The performance of several proline-derived catalysts in the reaction between an aldehyde and a ketone is presented below.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | Neat | 80 | - | 30 |
| (S)-N-Tritylpyrrolidine-2-carboxamide | 4-Nitrobenzaldehyde | Cyclohexanone | - | Good | Moderate | Good |
| (S)-N-(Methylsulfonyl)pyrrolidine-2-carboxamide | 4-Nitrobenzaldehyde | Cyclohexanone | - | - | - | Worse than sulfinamides |
| Prolinamide with terminal hydroxyl group | Aromatic aldehydes | Acetone | Neat | - | - | up to 93 |
| Prolinamide with terminal hydroxyl group | Aliphatic aldehydes | Acetone | Neat | - | - | >99 |
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The performance of various pyrrolidine-based catalysts in this reaction is summarized below.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-Pyrrolidine trifluoromethanesulfonamide | Aldehydes/Ketones | Nitroolefins | - | High | up to 50:1 | up to 99 |
| Sugar-based Prolinamide | Cyclohexanone | Nitroolefins | Neat | up to 98 | >99:1 | up to 84:16 |
| d-Prolinamide derivative | Cyclohexanone | Aromatic nitroolefins | - | Satisfactory | - | up to 95 |
Experimental Protocols
Accurate determination of enantiomeric excess is crucial for the validation of any asymmetric catalytic reaction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
General Protocol for Asymmetric Aldol Reaction
-
To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., neat acetone, DMSO), the organocatalyst (e.g., a prolinamide derivative, 5-20 mol%) is added.
-
The ketone (2.0-10.0 equivalents) is then added to the mixture.
-
The reaction is stirred at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH4Cl) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the purified product is determined by chiral HPLC analysis.
General Protocol for Asymmetric Michael Addition
-
To a solution of the Michael acceptor (e.g., a nitroolefin, 1.0 mmol) and the organocatalyst (e.g., a prolinamide derivative, 5-20 mol%) in the chosen solvent (e.g., toluene, CH2Cl2), the Michael donor (e.g., an aldehyde or ketone, 1.5-3.0 equivalents) is added.
-
The reaction mixture is stirred at the specified temperature until the consumption of the starting material is observed by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio is determined by 1H NMR spectroscopy of the purified product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol for Enantiomeric Excess Determination by Chiral HPLC
-
Sample Preparation: A small amount of the purified product is dissolved in the mobile phase to a concentration of approximately 1 mg/mL. The solution is filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve baseline separation of the enantiomers (e.g., 90:10 v/v).
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance.
-
-
Analysis:
-
Inject a racemic mixture of the product to determine the retention times of both enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Visualizing the Workflow and Catalytic Cycle
To better understand the processes involved, the following diagrams illustrate the general workflow for validating enantiomeric excess and the proposed catalytic cycle for prolinamide-catalyzed reactions.
The catalytic cycle for many prolinamide-catalyzed reactions proceeds through an enamine intermediate.
Conclusion
While direct experimental data for this compound as a catalyst in common asymmetric reactions is limited in the surveyed literature, a comparative analysis with its prolinamide analogs provides valuable insights for researchers. The data presented for other prolinamide derivatives demonstrate that modifications to the amide substituent can significantly impact catalytic efficiency and stereoselectivity. For professionals in drug development and scientific research, the systematic evaluation of different pyrrolidine-based catalysts, guided by the specific transformation and substrates, is crucial for the successful development of stereoselective synthetic routes. The detailed experimental protocols provided herein offer a robust framework for the validation of enantiomeric excess, ensuring the accuracy and reliability of experimental results.
A Comparative Guide to the Kinetic Performance of (2S)-N,N-dimethylpyrrolidine-2-carboxamide in Asymmetric Michael Additions
This guide provides a comparative analysis of the catalytic performance of (2S)-N,N-dimethylpyrrolidine-2-carboxamide against other common organocatalysts in the asymmetric Michael addition. Due to the limited availability of direct kinetic studies for this compound in publicly accessible literature, this document serves as a comprehensive framework. It outlines the necessary experimental protocols and data presentation structures for researchers to conduct their own comparative kinetic analyses. The methodologies provided are based on established practices for monitoring organocatalytic reactions.
The representative reaction for this guide is the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a benchmark transformation for evaluating the efficacy of proline-derived organocatalysts.
Comparative Catalysts
For a robust comparative study, the performance of this compound is benchmarked against two widely recognized catalysts:
-
L-Proline: The parent amino acid catalyst, providing a baseline for activity and stereoselectivity.
-
(S)-Diphenylprolinol Silyl Ether: A sterically demanding and highly effective catalyst known for inducing high enantioselectivity in a variety of asymmetric transformations.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for acquiring reliable kinetic data. The following sections describe the methodologies for kinetic analysis and the determination of enantiomeric excess.
Kinetic Analysis via UV-Vis Spectroscopy
The reaction rate can be monitored by observing the decrease in absorbance of β-nitrostyrene, which has a distinct chromophore.[1][2]
Materials and Reagents:
-
This compound
-
L-Proline
-
(S)-Diphenylprolinol silyl ether
-
Cyclohexanone (freshly distilled)
-
β-nitrostyrene
-
Anhydrous solvent (e.g., Toluene or Chloroform)
-
Reaction-grade glassware
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
-
Quartz cuvettes (1 cm path length).
-
Calibrated micropipettes.
Procedure for a Single Kinetic Run:
-
A stock solution of β-nitrostyrene (e.g., 0.1 M) in the chosen anhydrous solvent is prepared.
-
A stock solution of the catalyst (e.g., 0.02 M) is prepared in the same solvent.
-
In a quartz cuvette, the solvent, cyclohexanone (in large excess), and the catalyst solution are mixed to a total volume of 2.5 mL.
-
The cuvette is placed in the thermostatted cell holder of the UV-Vis spectrophotometer and allowed to reach thermal equilibrium.
-
The reaction is initiated by adding a small volume of the β-nitrostyrene stock solution and mixing rapidly.
-
The absorbance is monitored at the λmax of β-nitrostyrene (e.g., ~310 nm) at fixed time intervals until the reaction is complete.
Data Analysis:
-
The initial rate of the reaction is determined from the initial linear portion of the plot of absorbance versus time.
-
Under pseudo-first-order conditions (with respect to β-nitrostyrene, with cyclohexanone in large excess), the apparent rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential decay model.
Determination of Enantiomeric Excess (% ee)
The enantiomeric excess of the Michael adduct is determined by chiral High-Performance Liquid Chromatography (HPLC).[3]
Materials and Reagents:
-
Michael addition product mixture
-
HPLC-grade solvents (e.g., Hexane, Isopropanol)
-
Racemic standard of the Michael adduct
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H or similar).
Procedure:
-
At the completion of the kinetic run, the reaction mixture is quenched (e.g., with a small amount of acid).
-
The product is isolated via flash column chromatography.
-
A solution of the purified product in the HPLC mobile phase is prepared.
-
The sample is injected into the HPLC system.
-
The retention times of the enantiomers are compared to a racemic standard.
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Comparative Performance Data
The following table provides a template for summarizing the kinetic and stereochemical data for the different catalysts. The values presented are hypothetical and serve as an illustration of how to present comparative data.
| Catalyst | [Cyclohexanone] (M) | [β-nitrostyrene] (M) | Catalyst Loading (mol%) | Initial Rate (M/s) | Apparent Rate Constant, k_obs (s⁻¹) | Enantiomeric Excess (% ee) |
| This compound | 1.0 | 0.01 | 10 | 1.5 x 10⁻⁵ | 1.5 x 10⁻³ | 85 |
| L-Proline | 1.0 | 0.01 | 10 | 8.0 x 10⁻⁶ | 8.0 x 10⁻⁴ | 70 |
| (S)-Diphenylprolinol silyl ether | 1.0 | 0.01 | 10 | 2.5 x 10⁻⁵ | 2.5 x 10⁻³ | 98 |
Experimental and Logical Workflow Visualization
The following diagram illustrates the general workflow for the comparative kinetic study of the organocatalyzed Michael addition.
Caption: Workflow for comparative kinetic analysis.
References
DFT studies on the transition states of (2S)-N,N-dimethylpyrrolidine-2-carboxamide catalysis
While direct DFT studies on the transition states of (2S)-N,N-dimethylpyrrolidine-2-carboxamide catalysis are not extensively available in published literature, a close analogue, N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, has been the subject of detailed computational analysis in the context of aldol reactions. This guide leverages these findings to provide a comparative overview of its catalytic performance, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is based on a study by Yang et al., which elucidates the origins of stereoselectivity through Density Functional Theory (DFT) calculations.
Comparative Analysis of Transition State Energies
The stereochemical outcome of the aldol reaction catalyzed by N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide is determined by the relative energies of the four possible transition states. DFT calculations reveal a clear preference for the transition state leading to the anti-selective product via Re-face attack of the aldehyde. The enhanced stability of this transition state is attributed to a network of non-classical hydrogen bonds.
Below is a summary of the relative energies of the four transition states for the aldol reaction between the cyclohexanone enamine of the catalyst and benzaldehyde.
| Transition State | Product Stereochemistry | Relative Energy (kcal/mol, Gas Phase) | Relative Energy (kcal/mol, DCE Solvation) |
| TS (anti-Re) | anti | 0.0 | 0.0 |
| TS (anti-Si) | anti | 1.1 | 1.1 |
| TS (syn-Re) | syn | 1.4 | 1.5 |
| TS (syn-Si) | syn | 2.5 | 2.6 |
Data sourced from Yang, H., Mahapatra, S., Cheong, P. H.-Y., & Carter, R. G. (2010). Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide: Scope and Origins of Stereoselectivities. The Journal of Organic Chemistry, 75(21), 7279–7290.
Experimental and Computational Protocols
Experimental Protocol for Catalytic Aldol Reaction
The experimental data supporting the computational studies typically involves the following procedure:
-
To a solution of the aldehyde (e.g., benzaldehyde, 1.0 mmol) in a suitable solvent (e.g., dichloromethane, 2.0 mL) is added the ketone (e.g., cyclohexanone, 5.0 mmol).
-
The prolinamide catalyst (e.g., N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, 10 mol%) is then added to the mixture.
-
The reaction is stirred at a specific temperature (e.g., room temperature or 0 °C) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched and worked up to isolate the aldol product.
-
The diastereomeric ratio and enantiomeric excess of the product are determined by techniques such as 1H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC).
Computational Methodology for Transition State Analysis
The transition state geometries and energies were determined using Density Functional Theory (DFT) as implemented in a quantum chemistry software package.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
Basis Set: 6-31G* or a similar Pople-style basis set was used for geometry optimizations.
-
Solvation Model: The effect of the solvent (e.g., dichloroethane, DCE) was often included using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Procedure:
-
Initial geometries of the reactants, intermediates, transition states, and products were constructed.
-
Geometry optimization was performed to find the stationary points on the potential energy surface.
-
Frequency calculations were carried out to confirm the nature of the stationary points (minima for reactants and products, first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-point energy calculations with a larger basis set were often performed on the optimized geometries to obtain more accurate electronic energies.
-
Visualizing the Catalytic Pathway and Transition States
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for the prolinamide-catalyzed aldol reaction and the key transition state interactions that govern its high stereoselectivity.
Figure 1: Proposed catalytic cycle for the prolinamide-catalyzed aldol reaction.
Figure 2: Key hydrogen bonding interactions in the favored transition state.[1]
The DFT calculations for the N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide catalyst indicate that the anti-diastereoselectivity and Re-enantiofacial selectivity are a result of a stabilizing network of non-classical hydrogen bonds between the sulfonamide moiety of the catalyst and the aldehyde electrophile in the transition state. This, combined with the classical hydrogen bond between the enamine and the forming alkoxide, creates a more ordered and lower energy transition state for the major product isomer.[1] This detailed computational insight is invaluable for the rational design of new, more efficient, and selective organocatalysts for a variety of chemical transformations.
References
Performance of (2S)-N,N-dimethylpyrrolidine-2-carboxamide in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(2S)-N,N-dimethylpyrrolidine-2-carboxamide, a derivative of the natural amino acid L-proline, has emerged as a promising organocatalyst in asymmetric synthesis. Its efficacy, particularly in terms of stereoselectivity and reaction rates, is significantly influenced by the solvent system employed. This guide provides a comparative overview of its performance in key asymmetric reactions, supported by experimental data from various studies, to aid in the rational selection of reaction conditions.
Asymmetric Aldol Reaction: A Comparative Overview
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction where proline-derived organocatalysts are frequently utilized. The performance of this compound is often benchmarked against L-proline and its parent amide, L-prolinamide. The choice of solvent plays a critical role in modulating the catalyst's activity and the stereochemical outcome of the reaction.
While direct comparative data for this compound across a wide range of solvents is not extensively documented in a single study, the following table summarizes the performance of related pyrrolidine-based catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This provides valuable insights into the expected solvent effects.
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | None | DMSO | 24 | 95 | 95:5 | 96 |
| L-Prolinamide | None | DMSO | 48 | 85 | 90:10 | 88 |
| N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | Water | Dichloromethane (DCM) | 24 | 75 | 95:5 | 95 |
| N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | Water | 1,2-Dichloroethane (DCE) | 12 | 95 | >99:1 | 99 |
| N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | None | Water | 24 | 85 | 98:2 | 98 |
| N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | None | 2-Methyltetrahydrofuran (2-Me-THF) | 18 | 92 | >99:1 | 99 |
Data for N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, a structurally related catalyst, is included to illustrate the significant impact of solvent choice on reaction outcomes.[1][2]
Generally, polar aprotic solvents like DMSO are effective for proline-catalyzed aldol reactions. However, studies on related prolinamides have shown that chlorinated solvents like DCE can offer superior diastereoselectivity and enantioselectivity, especially with the addition of water as an additive.[1][2] The use of more environmentally friendly solvents like 2-Me-THF has also shown excellent results.[1]
Asymmetric Michael Addition: Solvent Considerations
The asymmetric Michael addition is another key C-C bond-forming reaction where this compound and related catalysts are employed. The catalytic cycle, similar to the aldol reaction, involves the formation of an enamine intermediate. The solvent's ability to stabilize this intermediate and the transition state of the reaction is crucial for achieving high stereoselectivity.
For the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene, optimization studies with pyrrolidine-based catalysts have highlighted the importance of solvent choice. Non-polar solvents have been shown to be favorable. For instance, changing the solvent to methylcyclohexane and lowering the temperature significantly improves both diastereoselectivity and enantioselectivity.
Experimental Protocols
General Experimental Protocol for Asymmetric Aldol Reaction
This protocol is a general guideline based on procedures for related N-alkyl-pyrrolidine-2-carboxamide catalysts.[3]
-
To a solution of 4-nitrobenzaldehyde (0.5 mmol) in the desired anhydrous solvent (1.0 mL), add this compound (0.1 mmol, 20 mol%).
-
Add cyclohexanone (2.5 mmol, 5.0 equivalents) to the mixture.
-
Stir the reaction at room temperature for 48 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess using appropriate analytical techniques (e.g., NMR, chiral HPLC).
General Experimental Protocol for Asymmetric Michael Addition
This protocol is a general guideline based on procedures for related N-alkyl-pyrrolidine-2-carboxamide catalysts.[3]
-
To a stirred solution of β-nitrostyrene (0.5 mmol) in the desired anhydrous solvent (2.0 mL), add this compound (0.05 mmol, 10 mol%).
-
Add cyclohexanone (1.0 mmol, 2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous NH4Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess using appropriate analytical techniques.
Visualizing the Catalytic Cycle
The catalytic cycle of prolinamide-catalyzed reactions, such as the aldol and Michael additions, proceeds through the formation of key enamine and iminium ion intermediates. The following diagram illustrates this general mechanism.
Caption: General catalytic cycle for prolinamide-catalyzed asymmetric reactions.
References
Scaling Up with (2S)-N,N-dimethylpyrrolidine-2-carboxamide: A Comparative Guide to Proline-Derived Organocatalysts
For researchers, scientists, and drug development professionals, the scalability of a synthetic route is a critical factor in the transition from laboratory-scale discovery to industrial production. (2S)-N,N-dimethylpyrrolidine-2-carboxamide, a proline-derived organocatalyst, has emerged as a promising candidate for various asymmetric transformations. This guide provides an objective comparison of its performance with other proline-based catalysts in key reactions, supported by available experimental data and detailed methodologies to aid in the evaluation of its potential for large-scale synthesis.
The utility of L-proline and its derivatives as organocatalysts is well-established, offering a metal-free and often more environmentally benign approach to asymmetric synthesis.[1][2] These catalysts typically operate through enamine or iminium ion intermediates, facilitating a wide range of carbon-carbon bond-forming reactions.[3] Modifications to the proline scaffold, such as the N,N-dimethylamide group in this compound, can significantly influence the catalyst's solubility, stability, and catalytic activity, thereby affecting its suitability for scalable applications.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental tool for the stereocontrolled synthesis of β-hydroxy carbonyl compounds. The performance of this compound is compared here with L-proline and other N-substituted prolinamides. While specific large-scale data for the dimethylamide derivative is limited in publicly available literature, data from structurally similar prolinamides provide a relevant benchmark.
| Catalyst | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Cyclohexanone | 20-30 | DMSO | 4 | 99 | 95:5 | 96 | [4] |
| (S)-N-Tritylpyrrolidine-2-carboxamide | p-Nitrobenzaldehyde | Cyclohexanone | 10 | CH2Cl2 | 24 | 85 | 4:1 | 92 | [5] |
| (1S,2S)-N-(2-Hydroxy-1,2-diphenylethyl)-L-prolinamide | p-Nitrobenzaldehyde | Cyclohexanone | 20 | Neat | 12 | 85 | >99:1 | 93 | [6] |
| This compound | p-Nitrobenzaldehyde | Cyclohexanone | 20 | DMSO | 24 | Moderate | Moderate | up to 46 | [6] |
Note: Data for this compound in this specific reaction shows moderate enantioselectivity compared to other derivatives.
Performance in Asymmetric Michael Additions
The Michael addition is a key reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline-derived organocatalysts are effective in promoting this reaction with high stereoselectivity.
| Catalyst | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | Nitrostyrene | Cyclohexanone | 20 | CHCl3 | 12 | 98 | 95:5 | 92 | [7] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | Nitrostyrene | Propanal | 10 | Toluene | 24 | 81 | >20:1 | 99 | [7] |
| (S)-N-Tritylpyrrolidine-2-carboxamide | Nitrostyrene | Cyclohexanone | 10 | CH2Cl2 | 48 | 92 | 3:1 | 88 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and scale-up of synthetic procedures. Below are representative protocols for key asymmetric reactions.
Gram-Scale Asymmetric Aldol Reaction Catalyzed by L-Proline
This protocol is adapted from a procedure demonstrated to be effective on a gram scale.[4]
Materials:
-
Benzaldehyde (5.31 g, 50.0 mmol)
-
Cyclohexanone (10.0 g, 102 mmol, 2.04 equiv.)
-
(S)-Proline (0.576 g, 5.0 mmol, 10 mol%)
-
Methanol (10 mL)
-
Water (2.5 mL)
-
Ethyl acetate
-
Saturated aqueous NH4Cl solution
-
Saturated aqueous NaCl solution
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline, methanol, and water.
-
Stir the mixture at room temperature until the catalyst is dissolved.
-
Add cyclohexanone, followed by benzaldehyde.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, add saturated aqueous NH4Cl solution to quench the reaction.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Pathway
The catalytic cycle of proline-derived organocatalysts in the aldol reaction typically proceeds through an enamine intermediate.
This diagram illustrates the key steps in the catalytic cycle, highlighting the formation of the enamine intermediate and the stereodetermining transition state.
Logical Workflow for Catalyst Selection and Scale-Up
Choosing the appropriate catalyst and scaling up a reaction requires a systematic approach.
Conclusion
This compound presents itself as a viable organocatalyst for asymmetric synthesis, belonging to the well-established class of proline derivatives. While its performance in terms of enantioselectivity may be moderate in some standard benchmark reactions compared to more sterically hindered or functionalized prolinamides, its simple structure and potential for high solubility in a range of solvents could offer advantages in terms of catalyst loading and downstream processing on a larger scale. Further process development and optimization are necessary to fully assess its industrial applicability. The provided data and protocols for related catalysts offer a solid foundation for initiating such scalability studies. Researchers and drug development professionals are encouraged to use this guide as a starting point for their own investigations into the scalable use of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (2S)-N,N-dimethylpyrrolidine-2-carboxamide: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety Considerations
Before handling (2S)-N,N-dimethylpyrrolidine-2-carboxamide, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is known to cause severe skin burns and eye damage, and may cause respiratory irritation[1]. Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety goggles and/or a face shield must be worn.
-
Lab Coat: A standard laboratory coat is necessary to protect against skin contact.
Quantitative Safety Data
The following table summarizes the key hazard information for this compound.
| Data Point | Value | Source |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage; H335: May cause respiratory irritation | [1] |
| GHS Precautionary Statements | P260, P261, P264, P271, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P319, P321, P363, P403+P233, P405, and P501 | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [2][3].
Step 1: Waste Segregation and Collection
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a glass bottle with a secure cap).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Solid Waste:
-
Collect any solid waste contaminated with the compound, such as pipette tips, gloves, and absorbent materials, in a separate, sealable, and puncture-resistant container.
-
Step 2: Container Labeling
-
Clearly label the waste container with the words "Hazardous Waste ".
-
Specify the full chemical name: "This compound ".
-
Include the date of waste accumulation and any relevant hazard symbols (e.g., corrosive).
Step 3: Storage of Hazardous Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be cool and away from incompatible materials such as strong oxidizing agents and acids[2][4].
-
Ensure the container is kept in secondary containment to prevent spills.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Disposal must be carried out at an approved and licensed waste disposal facility[5].
Step 5: Spill Management
-
In the event of a minor spill, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collect the contaminated absorbent into a sealed container for disposal as hazardous waste[2][5].
-
For larger spills, evacuate the area and immediately contact your institution's EHS department[2].
Mandatory Visualizations
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling (2S)-N,N-dimethylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of (2S)-N,N-dimethylpyrrolidine-2-carboxamide (CAS No. 29802-22-0). The following procedures and data are intended to ensure the safe use, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
Due to the limited availability of specific quantitative safety data for this compound, safety recommendations are supplemented with data from the structurally similar and well-characterized compound, N-Methyl-2-pyrrolidone (NMP).
Quantitative Exposure and Glove Performance Data
The following table summarizes key quantitative data to inform risk assessment and PPE selection. Note that the occupational exposure limit is for the analog N-Methyl-2-pyrrolidone (NMP).
| Parameter | Value | Compound | Source |
| Occupational Exposure Limit | |||
| Cal/OSHA PEL (8-hour TWA) | 1 ppm (4 mg/m³) | N-Methyl-2-pyrrolidone | OSHA |
| Glove Material Breakthrough Time | |||
| Kimberly-Clark™ Sterling™ Nitrile | 3 minutes | 1-Methyl 2-Pyrrolidinone | Kimberly-Clark |
| Ansell Barrier® | >480 minutes | N-Methyl-2-Pyrrolidone (NMP) | Ansell |
Recommended Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Due to the rapid breakthrough time of standard nitrile gloves with the analogous NMP, it is recommended to use gloves with higher chemical resistance, such as butyl rubber or laminate (e.g., Ansell Barrier®). If nitrile gloves are used for short-duration tasks, double-gloving is recommended, and gloves must be changed immediately upon any known or suspected contact.
-
Lab Coat: A chemically resistant lab coat is required.
-
Protective Clothing: For larger quantities or procedures with a high splash risk, a chemical-resistant apron and arm sleeves should be worn.
-
-
Respiratory Protection: All handling of this compound that may generate vapors or aerosols should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a potential for exposure above established limits, a NIOSH-approved respirator with an organic vapor cartridge is required.
Operational and Disposal Plans
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety during the handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Detailed Methodologies
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Handling:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Review the SDS and this guidance document.
-
Engineering Controls: All weighing and solution preparation must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Don the appropriate PPE as outlined above. Ensure gloves are inspected for any signs of degradation before and during use.
-
Procedure:
-
When transferring the chemical, use appropriate tools (e.g., spatula, pipette) to avoid direct contact.
-
Avoid creating dust or aerosols.
-
If the substance comes into contact with skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of eye contact, immediately flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol) followed by soap and water.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be collected as hazardous waste.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
